CG-PEG5-azido
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C38H67N5O10 |
|---|---|
Molecular Weight |
754.0 g/mol |
IUPAC Name |
(4R)-N-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-oxoethyl]-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanamide |
InChI |
InChI=1S/C38H67N5O10/c1-26(29-5-6-30-36-31(24-33(46)38(29,30)3)37(2)9-8-28(44)22-27(37)23-32(36)45)4-7-34(47)41-25-35(48)40-10-12-49-14-16-51-18-20-53-21-19-52-17-15-50-13-11-42-43-39/h26-33,36,44-46H,4-25H2,1-3H3,(H,40,48)(H,41,47)/t26-,27+,28-,29-,30+,31+,32-,33+,36+,37+,38-/m1/s1 |
InChI Key |
GDQHFXCSTNPUJJ-USNDIUSMSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CCC(=O)NCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The "Click" Revolution in Bioconjugation
An In-depth Technical Guide to Click Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The advent of "click chemistry," a concept introduced by K.B. Sharpless, has transformed the landscape of chemical synthesis, particularly in the life sciences.[1] These reactions are defined by their high efficiency, modularity, stereospecificity, and the generation of inoffensive byproducts under mild, often aqueous, conditions.[1] At the heart of click chemistry's utility in biological applications is the principle of bioorthogonality : the ability of a reaction to proceed within a complex biological system without interfering with or being influenced by native biochemical processes.[2][3]
This guide provides a technical overview of the two most prominent click chemistry reactions used in bioconjugation—Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). It details their mechanisms, quantitative parameters, and applications, offering detailed protocols for researchers in drug discovery, diagnostics, and chemical biology.
Core Click Chemistry Reactions for Bioconjugation
The most widely employed click reactions for bioconjugation are azide-alkyne cycloadditions. These reactions involve the coupling of an azide and an alkyne to form a stable triazole linkage.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential click reaction, involving a terminal alkyne and an azide reacting in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. The reaction is extremely efficient and specific, with high yields across a broad pH range (4-12). The copper(I) catalyst is crucial; it can be generated in situ from a Cu(II) salt like copper(II) sulfate (CuSO₄) with the addition of a reducing agent, most commonly sodium ascorbate.
Mechanism: The catalytic cycle involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide. This process is significantly accelerated by the copper catalyst, which brings the reactants together and lowers the activation energy. To prevent oxidative damage to biomolecules and stabilize the Cu(I) state, accelerating ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or tris(benzyltriazolylmethyl)amine (TBTA) are used.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the issue of copper-induced cytotoxicity in living systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction is a metal-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. The high ring strain of the cyclooctyne provides the energy required for the cycloaddition to proceed without a catalyst.
Mechanism: The SPAAC mechanism is a direct [3+2] cycloaddition. The reaction's rate is highly dependent on the structure of the cyclooctyne; modifications that increase ring strain or alter electronic properties can significantly enhance reaction kinetics. Because it avoids the need for a toxic catalyst, SPAAC is the preferred method for in vivo bioconjugation and live-cell imaging.
Quantitative Comparison and Experimental Design
The selection between CuAAC and SPAAC depends on the specific application, balancing the need for speed against the requirement for biocompatibility.
Data Presentation
The following tables summarize key quantitative data for CuAAC and SPAAC to aid in experimental design.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I), generated from Cu(II) + reducing agent. | None (metal-free). |
| Alkyne Reactant | Terminal Alkyne (small, minimally disruptive). | Strained Cyclooctyne (e.g., DBCO, BCN; bulkier). |
| Reaction Kinetics | Very fast (second-order rates of 10²–10³ M⁻¹s⁻¹). | Slower (rates vary from 10⁻³ to ~1 M⁻¹s⁻¹). |
| Biocompatibility | Limited for live cells due to copper cytotoxicity. | Excellent; widely used for in vivo applications. |
| Key Advantages | Rapid kinetics, small alkyne tag, robust reaction. | Bioorthogonal in living systems, no catalyst toxicity. |
| Key Limitations | Catalyst toxicity, potential for protein oxidation. | Slower kinetics, bulky and hydrophobic alkyne tags. |
| Cyclooctyne Derivative | Second-Order Rate Constant (k, M⁻¹s⁻¹) with Benzyl Azide | Key Feature |
| DIBAC | ~0.3 | High strain |
| BCN | ~0.06 | Good balance of stability and reactivity |
| DBCO | ~0.1 | Widely used, commercially available |
| BARAC | ~0.9 | Electron-withdrawing groups enhance reactivity |
| Reagent | Typical Stock Concentration | Typical Final Concentration | Role in Reaction |
| Biomolecule-Alkyne | 1-10 mg/mL (~20-200 µM) | 10-100 µM | Substrate |
| Azide-Cargo | 1-10 mM (in DMSO) | 2-10 fold molar excess over alkyne | Coupling Partner |
| CuSO₄ | 20-100 mM (in H₂O) | 0.1-1 mM | Catalyst Precursor |
| Ligand (e.g., THPTA) | 50-200 mM (in H₂O) | 5-fold molar excess over CuSO₄ | Cu(I) Stabilizer, Accelerant |
| Sodium Ascorbate | 100 mM (freshly prepared in H₂O) | 5-25 mM | Reducing Agent |
| Aminoguanidine | 100 mM (in H₂O) | 5 mM | Scavenger of reactive oxygen species. |
Experimental and Logical Workflows
Successful bioconjugation requires careful planning, from introducing the bioorthogonal handles to purifying the final product.
Detailed Experimental Protocols
The following are generalized protocols that serve as a starting point. Researchers must optimize conditions for their specific biomolecules and reagents.
Protocol 1: CuAAC for Protein-Dye Conjugation
This protocol describes the conjugation of an azide-modified protein to an alkyne-functionalized fluorescent dye.
A. Materials and Reagents
-
Azide-modified protein (e.g., 1 mg/mL in PBS, pH 7.4)
-
Alkyne-fluorescent dye (10 mM stock in DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Copper(II) Sulfate (CuSO₄) (50 mM stock in H₂O)
-
THPTA ligand (50 mM stock in H₂O)
-
Sodium Ascorbate (100 mM stock in H₂O, prepare fresh )
-
Size-exclusion chromatography (SEC) column or dialysis cassettes (e.g., 10 kDa MWCO) for purification
B. Procedure
-
Reaction Setup : In a microcentrifuge tube, combine 100 µL of the azide-modified protein solution (e.g., at 1 mg/mL) with PBS to a final volume of 180 µL.
-
Add Alkyne-Dye : Add 2 µL of the 10 mM alkyne-fluorescent dye stock solution to the protein solution. Mix gently by pipetting. The final dye concentration will be ~100-110 µM.
-
Prepare Catalyst Premix : In a separate tube, mix 4 µL of 50 mM CuSO₄ and 4 µL of 50 mM THPTA (maintaining a 1:1 or slightly higher ligand-to-copper ratio is common, though some protocols use up to 5:1). Let the premix stand for 2 minutes to allow complex formation.
-
Add Catalyst : Add the 8 µL of the CuSO₄/THPTA premix to the main reaction tube.
-
Initiate Reaction : Add 10 µL of freshly prepared 100 mM sodium ascorbate to initiate the click reaction. The final volume is 200 µL.
-
Incubation : Incubate the reaction at room temperature for 1-2 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-16 hours). Protect from light if using a fluorophore.
-
Purification : Purify the resulting conjugate to remove excess dye, catalyst, and other small molecules. SEC is often preferred for proteins. Alternatively, use dialysis against PBS.
C. Analysis
-
Confirm conjugation using SDS-PAGE (a shift in molecular weight should be visible) and UV-Vis spectroscopy (to confirm the presence of both protein and dye).
-
Determine the degree of labeling using mass spectrometry.
Protocol 2: SPAAC for Live-Cell Glycan Imaging
This protocol details the metabolic labeling of cellular glycans with an azide-modified sugar followed by fluorescent labeling via SPAAC.
A. Materials and Reagents
-
Mammalian cells in culture (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Azide-modified sugar precursor (e.g., Ac₄ManNAz for sialic acid labeling), 50 mM stock in DMSO
-
DBCO-functionalized fluorophore (e.g., DBCO-488), 10 mM stock in DMSO
-
PBS and appropriate buffers for microscopy
-
Fluorescence microscope
B. Procedure: Metabolic Labeling
-
Cell Seeding : Seed cells on glass-bottom dishes or coverslips appropriate for microscopy and allow them to adhere overnight.
-
Metabolic Incorporation : Prepare cell culture medium containing the azide-sugar. A typical final concentration is 25-50 µM. Remove the old medium from the cells and replace it with the azide-sugar-containing medium.
-
Incubation : Incubate the cells for 24-72 hours under standard culture conditions (37°C, 5% CO₂). This allows for the metabolic incorporation of the azide handle into cell-surface glycans.
C. Procedure: SPAAC Reaction and Imaging
-
Prepare Labeling Solution : Dilute the DBCO-fluorophore stock solution in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Cell Washing : Gently wash the cells twice with warm PBS to remove residual azide-sugar from the medium.
-
SPAAC Labeling : Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
Final Washing : Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.
-
Imaging : Add fresh medium or an appropriate imaging buffer to the cells. Image the labeled cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
Conclusion
Click chemistry, particularly the CuAAC and SPAAC reactions, provides a powerful and versatile toolbox for bioconjugation. CuAAC remains an excellent choice for in vitro applications where speed and efficiency are paramount, such as in the synthesis of antibody-drug conjugates or the functionalization of materials. SPAAC has become the gold standard for applications in living systems, enabling researchers to probe complex biological processes in real-time without the concern of catalyst-induced toxicity. As new bioorthogonal reactions are developed, the capacity to create increasingly complex and functional biomolecular constructs for therapeutic and diagnostic purposes will continue to expand, further accelerating innovation in drug development and chemical biology.
References
Navigating the Solubility of CG-PEG5-azido: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of Cholesterol-PEG5-azido (CG-PEG5-azido), a critical component in advanced drug delivery systems and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for solubility data, experimental protocols, and relevant biological context.
Core Topic: Solubility Profile of this compound
This compound, a molecule combining cholesterol with a five-unit polyethylene glycol (PEG) linker and an azide functional group, exhibits a solubility profile that is crucial for its application in forming stable liposomal formulations and in the synthesis of PROTACs. Its amphiphilic nature, with a hydrophobic cholesterol anchor and a hydrophilic PEG chain, dictates its behavior in various solvents.
Quantitative Solubility Data
The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that while specific data for the 5-unit PEG variant is limited, the provided information for Cholesterol-PEG-Azide compounds with varying PEG lengths offers a strong predictive basis.
| Solvent | Quantitative Solubility | Qualitative Solubility |
| Dimethyl Sulfoxide (DMSO) | 10 mM | Soluble |
| Water | 10 mg/mL | Soluble in water and aqueous buffers |
| Chloroform | 10 mg/mL | Soluble |
| Dichloromethane (DCM) | - | Soluble |
| Dimethylformamide (DMF) | - | Soluble |
| Alcohols (e.g., Ethanol) | - | Less Soluble |
| Toluene | - | Less Soluble |
| Ether | - | Not Soluble |
Note: The quantitative solubility of 10 mg/mL in water and chloroform is reported for a range of Cholesterol-PEG-Azide molecular weights.[1] A solubility of 10 mM in DMSO has also been specifically noted for this compound.
Experimental Protocols
While a specific, standardized protocol for determining the solubility of this compound is not widely published, a reliable method can be adapted from established practices for PEGylated lipids and bioconjugates. The following outlines a recommended experimental workflow.
Protocol: Determination of Aqueous Solubility of this compound by the Shake-Flask Method
Objective: To determine the saturation solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Vortex mixer
-
Thermostatic shaker incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD)
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent in which it is freely soluble, such as DMSO.
-
Preparation of Saturated Solutions: Add an excess amount of this compound to a known volume of PBS in a series of vials. The excess solid should be clearly visible.
-
Equilibration: Tightly seal the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant. Dilute the supernatant with a suitable solvent and analyze the concentration of dissolved this compound using a validated HPLC-ELSD method.
-
Quantification: Determine the concentration of this compound in the supernatant by comparing the peak area to a standard curve generated from the stock solution. The calculated concentration represents the solubility of the compound under the tested conditions.
Visualization of Application in a Biological Context
This compound is frequently utilized as a linker in the development of PROTACs. The following diagram illustrates the general mechanism of action for a PROTAC that incorporates a this compound linker to induce the degradation of a target protein.
Caption: PROTAC workflow with a this compound linker.
This guide serves as a foundational resource for understanding and utilizing this compound in research and development. The provided data and protocols are intended to facilitate the effective application of this versatile molecule in the creation of next-generation therapeutics.
References
A Technical Guide to Azide-Functionalized PEG Derivatives: Properties, Synthesis, and Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of azide-functionalized polyethylene glycol (PEG) derivatives, a cornerstone of modern bioconjugation and pharmaceutical development. We will explore their core features, synthesis and characterization methods, and key applications, with a focus on quantitative data and detailed experimental protocols.
Core Features of Azide-Functionalized PEG
Polyethylene glycol (PEG) is a biocompatible, water-soluble, and non-immunogenic polymer.[1] The introduction of a terminal azide (-N₃) group transforms PEG into a versatile platform for creating complex biomolecular architectures through highly specific and efficient chemical reactions.[2][3]
Key Properties:
-
Biocompatibility & Solubility: Azide-functionalized PEGs retain the inherent properties of the PEG backbone, including excellent solubility in aqueous solutions and a range of organic solvents, as well as low toxicity and immunogenicity.[2][4]
-
"Stealth" Characteristics: The PEG chain provides a hydrophilic shield that can increase the systemic circulation time and stability of conjugated molecules, such as proteins or nanoparticles, by reducing renal clearance and protecting against proteolytic degradation. This is often referred to as the "stealth" effect.
-
Bioorthogonal Reactivity: The azide group is the key functional component. It is highly reactive with alkyne partners in "click chemistry" reactions but is otherwise stable and non-reactive in complex biological environments. This bioorthogonality allows for precise chemical ligation with minimal side reactions.
-
Structural Versatility: These derivatives are available in various molecular weights and architectures, including linear, branched, and multi-arm forms, allowing for tailored applications.
Quantitative Data Summary
The properties of azide-PEG derivatives can be precisely controlled during synthesis. Commercially available and synthesized derivatives typically adhere to stringent quality specifications.
Table 1: Typical Molecular Properties of Linear Azide-PEG Derivatives
| Parameter | Typical Value Range | Significance |
|---|---|---|
| Molecular Weight (MW) | 350 Da – 40,000 Da | Influences solubility, pharmacokinetics, and hydrodynamic volume. |
| Polydispersity Index (PDI) | < 1.05 | Indicates a narrow molecular weight distribution, ensuring batch-to-batch consistency. |
| Degree of Substitution | > 95% | Represents the percentage of PEG chains successfully functionalized with an azide group. |
| Purity | > 95% (by NMR/GPC) | Ensures minimal contamination from starting materials or reaction byproducts. |
Table 2: Physical Properties of Azide-Terminated PEGs
| Property | Description | Impact on Application |
|---|---|---|
| Physical Form | White/off-white powder or wax-like solid (for MW < 1kDa). | Affects handling and dissolution procedures. |
| Solubility | Soluble in water, DMF, DMSO, CH₂Cl₂. Insoluble in diethyl ether. | Determines appropriate solvents for reaction and purification. |
| Melting Behavior | Azide end groups can disrupt the crystal lattice of PEG, leading to a decrease in melting temperature and crystallinity, especially at lower molecular weights. | Relevant for solid-state applications and material characterization. |
Synthesis and Characterization
The most common method for synthesizing azide-PEG involves a two-step conversion of a hydroxyl-terminated PEG.
General Synthesis Workflow
The synthesis begins with the activation of the terminal hydroxyl group of PEG, typically by converting it into a better leaving group like a mesylate. This is followed by nucleophilic substitution with an azide salt, such as sodium azide (NaN₃).
Caption: General workflow for the synthesis of azide-functionalized PEG.
Characterization Techniques
Confirming the identity and purity of the final product is critical.
-
Nuclear Magnetic Resonance (¹H NMR): Used to verify the quantitative conversion of the terminal group and calculate the degree of substitution. The disappearance of the methylene proton signal adjacent to the mesylate group (~4.3 ppm) and the appearance of the signal for the methylene protons next to the azide group (~3.4 ppm) are monitored.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Provides definitive evidence of azide group incorporation. A sharp, characteristic absorbance peak appears around 2100 cm⁻¹, which is indicative of the N≡N stretch in the azide moiety.
-
Gel Permeation Chromatography (GPC): Used to determine the molecular weight and PDI of the polymer, ensuring that no degradation or cross-linking has occurred during the synthesis.
Key Applications and Experimental Protocols
The primary utility of azide-PEG derivatives lies in their application in "click chemistry," a term describing reactions that are high-yielding, stereospecific, and generate only inoffensive byproducts.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most prominent click reaction, involving the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by a copper(I) source. This reaction is foundational for constructing well-defined bioconjugates, from antibody-drug conjugates (ADCs) to functionalized nanoparticles.
Caption: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Experimental Protocol: General Solution-Phase CuAAC
This protocol describes a general procedure for conjugating an azide-PEG to an alkyne-functionalized small molecule or peptide.
1. Reagent Preparation:
-
Dissolve the azide-PEG (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in a suitable solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or PBS).
-
Prepare fresh aqueous stock solutions:
- Copper(II) Sulfate (CuSO₄): 100 mM
- Sodium Ascorbate: 100 mM (must be prepared fresh)
- (Optional, for biomolecules) Copper ligand such as THPTA or TBTA: 200 mM
2. Reaction Procedure:
-
To the solution containing the azide and alkyne, add the CuSO₄ stock solution to a final concentration of 1-5 mol%.
-
If using a ligand, pre-mix the CuSO₄ and ligand in a 1:5 molar ratio before adding to the main reaction vessel.
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 5-10 mol%.
-
Stir the reaction at room temperature. The reaction is typically complete within 1-12 hours.
3. Monitoring and Purification:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS, or SDS-PAGE for protein conjugates).
-
Upon completion, purify the conjugate. For small molecules, this may involve extraction or column chromatography. For biomolecules, purification is typically achieved via size-exclusion chromatography (SEC) or dialysis to remove excess reagents and the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free variant of click chemistry that is ideal for in vivo and live-cell applications where copper toxicity is a concern. It utilizes a strained cyclooctyne (e.g., DBCO, DIBO) that reacts rapidly with an azide without the need for a catalyst. Azide-PEGs are frequently used in SPAAC to attach imaging agents or drugs to cells or biomolecules in a living system.
Applications in Drug Delivery and Bioconjugation
The ability to form stable linkages under mild conditions makes azide-PEGs invaluable in pharmaceutics.
-
Antibody-Drug Conjugates (ADCs): Azide-PEGs can serve as linkers to attach potent cytotoxic drugs to antibodies, creating targeted therapies.
-
Nanoparticle Functionalization: PEGylating nanoparticles with azide-PEG improves their colloidal stability and provides a handle for attaching targeting ligands via click chemistry.
-
Hydrogel Formation: Crosslinking multi-arm azide-PEGs with multi-arm alkyne-PEGs via SPAAC can form injectable hydrogels for tissue engineering or controlled drug release.
Caption: Logical workflow for creating a targeted therapeutic using an azide-PEG linker.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with CG-PEG5-azido via Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
CG-PEG5-azido is a chemical probe that facilitates the covalent labeling of proteins and other biomolecules. This bifunctional linker contains an azide (N₃) group, which serves as a bioorthogonal handle for "click chemistry" reactions. The polyethylene glycol (PEG) spacer enhances solubility and reduces steric hindrance. This two-step labeling strategy offers high specificity and efficiency, making it a valuable tool in proteomics, drug development, and various biological studies.
The primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. Click chemistry provides a highly efficient method for assembling these complex molecules.
This document provides detailed protocols for the two-step labeling of proteins using this compound and its subsequent conjugation to an alkyne-containing molecule, with a focus on its application in PROTAC synthesis.
Data Presentation
Quantitative data for protein labeling reactions can be influenced by various factors, including the protein's characteristics, buffer conditions, and the specific reagents used. The following table summarizes typical quantitative parameters for labeling a generic IgG antibody with an azido-PEG-NHS ester, which can be considered as an expected range for this compound when coupled with an appropriate amine-reactive group.
| Parameter | Typical Value/Range | Notes |
| Molar Excess of Azido-PEG-NHS Ester | 10-40 fold | Higher excess is often required for dilute protein solutions. |
| Reaction Time (Amine Labeling) | 1-2 hours at room temperature | Can be extended to overnight at 4°C. |
| Typical Labeling Efficiency (Degree of Labeling - DoL) | 2-8 azides per antibody | Highly dependent on the number of accessible primary amines and reaction conditions. |
| Click Reaction Molar Excess (Alkyne Probe) | 2-10 fold molar excess over azide-labeled protein | Ensures efficient conjugation to the azide handles. |
| Click Reaction Time (CuAAC) | 1-4 hours at room temperature | Can be optimized for specific reactants. |
| Final Conjugation Yield | > 80% | Refers to the efficiency of the click reaction step. |
Experimental Protocols
Protocol 1: Two-Step Protein Labeling Workflow
This protocol outlines the general workflow for labeling a protein of interest (POI) first with an azide handle and then conjugating it to a molecule of interest (e.g., a fluorescent dye, biotin, or a PROTAC component) containing an alkyne group.
Caption: A high-level overview of the two-step protein conjugation process.
Detailed Methodology for Step 1: Protein Labeling with an Amine-Reactive this compound Derivative
This protocol assumes the use of an N-hydroxysuccinimide (NHS) ester derivative of this compound for targeting primary amines (lysine residues and the N-terminus) on the protein.
Materials:
-
Protein of interest (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)
-
Amine-reactive this compound (e.g., this compound NHS ester)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at a suitable concentration. If necessary, perform a buffer exchange.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the amine-reactive this compound in anhydrous DMSO or DMF.
-
Labeling Reaction:
-
Calculate the required volume of the azido-reagent stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Add the calculated volume of the azido-reagent to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove the excess, unreacted azido-reagent and byproducts using a desalting column or dialysis.
-
Characterization and Storage: Determine the concentration of the azide-labeled protein. The degree of labeling can be determined by mass spectrometry. Store the azide-labeled protein under conditions optimal for the unlabeled protein.
Detailed Methodology for Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-labeled protein.
Materials:
-
Azide-labeled protein (from Step 1)
-
Alkyne-containing molecule of interest (e.g., alkyne-fluorophore, alkyne-PROTAC component)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM in water)
-
Reducing agent solution (e.g., 500 mM sodium ascorbate in water, freshly prepared)
-
Copper-chelating ligand solution (e.g., 100 mM THPTA in water)
-
Desalting column or appropriate chromatography system for final purification
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO).
-
-
Click Reaction Mixture:
-
In a microcentrifuge tube, combine the azide-labeled protein, the alkyne-containing molecule (at a 2-10 fold molar excess), and the copper-chelating ligand (final concentration ~1 mM).
-
In a separate tube, premix the CuSO₄ (final concentration ~1 mM) and the sodium ascorbate (final concentration ~5 mM).
-
-
Initiate the Reaction: Add the CuSO₄/sodium ascorbate mixture to the protein-alkyne mixture.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent probe.
-
Purification: Purify the final protein conjugate to remove excess reagents and catalyst using a desalting column or other suitable chromatography methods.
-
Characterization: Characterize the final conjugate to confirm labeling and determine the final concentration and degree of labeling.
Application Example: PROTAC Synthesis Workflow
This compound is frequently used as a linker in the synthesis of PROTACs. The following workflow illustrates how click chemistry with this linker can be used to connect a target protein-binding ligand and an E3 ligase-binding ligand.
Caption: Workflow for PROTAC synthesis using this compound.
This modular approach allows for the rapid synthesis and optimization of PROTAC libraries with varying linker lengths and attachment points to identify the most effective degraders.
Signaling Pathway: PROTAC Mechanism of Action
While a specific signaling pathway investigated using a this compound labeled protein is not detailed in the provided search results, the general mechanism of action for a PROTAC synthesized with this linker can be visualized. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: General mechanism of action for a PROTAC.
Application Notes and Protocols for CG-PEG5-azido in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of CG-PEG5-azido, a polyethylene glycol (PEG)-based linker, in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules designed to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] The modular design of PROTACs, comprising a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, allows for systematic optimization of their therapeutic properties.[2][3]
The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the formation of a stable and productive ternary complex between the POI and the E3 ligase.[4][] PEG linkers, such as this compound, are frequently employed to enhance the physicochemical properties of PROTACs. The azide functional group on this compound enables its facile conjugation to an alkyne-modified binding ligand via the highly efficient and bio-orthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry".
Physicochemical Properties of this compound
While specific experimental data for this compound was not found, the properties of similar azido-PEG5 linkers are well-documented. These linkers are valued for their ability to increase the hydrophilicity of the final PROTAC molecule.
| Property | Description |
| Molecular Formula | C38H67N5O10 |
| Appearance | Typically a colorless to pale yellow oil or solid |
| Solubility | Soluble in a wide range of organic solvents (e.g., DMSO, DMF, DCM) and has good water solubility. |
| Reactivity | The terminal azide group readily participates in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. |
Quantitative Analysis of PEG Linker Performance in PROTACs
The length and composition of the PEG linker can significantly impact the efficacy of a PROTAC, which is often quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The optimal linker length is target-dependent and requires empirical determination.
Table 1: Impact of PEG Linker Length on BRD4 Degradation
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
Table 2: Comparison of Different Linker Types for TBK1 Degradation
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a modular approach where the POI ligand, the E3 ligase ligand, and the linker are synthesized or acquired separately and then conjugated. The following protocols outline the key steps for incorporating this compound into a PROTAC via click chemistry.
PROTAC Synthesis Workflow
Protocol 1: Amide Coupling of E3 Ligase Ligand with this compound (Example)
This protocol describes the coupling of an E3 ligase ligand containing a carboxylic acid to an amine-modified this compound. If this compound has a different functional group, this step will need to be adapted.
Materials:
-
E3 Ligase Ligand-COOH (1.0 eq)
-
Amine-PEG5-azido (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add Amine-PEG5-azido to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the E3 Ligase Ligand-PEG5-azido conjugate.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the final "click" reaction to conjugate the azide-functionalized linker construct with an alkyne-modified POI ligand.
Materials:
-
E3 Ligase Ligand-PEG5-azido (1.0 eq)
-
Alkyne-modified POI Ligand (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (0.2 eq)
-
Solvent mixture (e.g., t-BuOH/H2O or DMF)
Procedure:
-
Dissolve the E3 Ligase Ligand-PEG5-azido and the Alkyne-modified POI Ligand in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
In another vial, prepare a solution of CuSO4·5H2O in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Protocol 3: Purification and Characterization of the Final PROTAC
Purification:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is the most common method for purifying PROTACs. A C18 column with a water/acetonitrile gradient containing 0.1% TFA is typically used.
-
Size-Exclusion Chromatography (SEC): Can be used to remove smaller impurities.
Characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the final PROTAC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the structure of the final PROTAC.
-
Purity Analysis: Analytical HPLC to determine the purity of the final compound, which should typically be >95%.
PROTAC Mechanism of Action
The synthesized PROTAC facilitates the formation of a ternary complex between the POI and an E3 ubiquitin ligase. This proximity induces the E3 ligase to polyubiquitinate the POI, marking it for degradation by the 26S proteasome. The PROTAC is then released to engage in another degradation cycle.
References
Application Notes and Protocols for the Bioconjugation of Peptides with CG-PEG5-azido
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest. A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.
Peptide-based PROTACs (p-PROTACs) utilize peptides as the targeting moiety for the protein of interest. This approach is particularly advantageous for targeting proteins with shallow binding pockets or those involved in protein-protein interactions, which are often challenging for small molecules. The linker component of a p-PROTAC is crucial for its efficacy, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase. Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their ability to improve solubility, provide flexibility, and optimize the spatial orientation of the two ligands.
This document provides detailed application notes and protocols for the bioconjugation of alkyne-modified peptides with CG-PEG5-azido, a PEG-based PROTAC linker, via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.
Principle of the Method
The bioconjugation strategy involves a two-step process. First, a peptide with a terminal alkyne group is synthesized. This is typically achieved by incorporating an alkyne-containing amino acid, such as propargylglycine, at the desired position during solid-phase peptide synthesis (SPPS). In parallel, an E3 ligase ligand is functionalized with the this compound linker. The terminal azide group on the PEG linker is then coupled to the alkyne-modified peptide using the CuAAC reaction. This reaction, catalyzed by a copper(I) source, forms a stable triazole linkage, yielding the final peptide-PROTAC conjugate.
The overall workflow for the synthesis of a peptide-based PROTAC using this compound is depicted below.
Quantitative Data Presentation
The efficiency of the CuAAC reaction and the purity of the final peptide-PROTAC conjugate are critical parameters for successful drug development. The following table summarizes representative quantitative data for the synthesis of a peptide-based PROTAC using an azido-PEG linker.
| Parameter | Value | Method of Determination |
| Alkyne-Peptide Purity | >95% | Analytical RP-HPLC |
| Azido-PEG5-Ligand Purity | >98% | Analytical RP-HPLC |
| CuAAC Reaction Time | 1-4 hours | Reaction monitoring by LC-MS |
| Crude Peptide-PROTAC Purity | 70-85% | Analytical RP-HPLC |
| Purified Peptide-PROTAC Yield | 30-50% | Isolated mass after purification |
| Final Peptide-PROTAC Purity | >98% | Analytical RP-HPLC |
Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Peptide
This protocol describes the synthesis of a peptide containing a terminal alkyne group using standard Fmoc-based solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Fmoc-L-propargylglycine
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Deprotect the Fmoc group with 20% piperidine in DMF for 20 minutes.
-
Wash the resin with DMF and DCM.
-
Couple the first Fmoc-protected amino acid using HBTU and DIPEA in DMF for 2 hours.
-
Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Incorporate Fmoc-L-propargylglycine at the desired position in the peptide sequence.
-
Once the synthesis is complete, wash the resin with DCM and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the alkyne-modified peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Characterize the purified peptide by mass spectrometry to confirm its identity and purity.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the alkyne-modified peptide with this compound functionalized E3 ligase ligand.
Materials:
-
Alkyne-modified peptide
-
This compound functionalized E3 ligase ligand (e.g., Pomalidomide-PEG5-azide)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
DMSO
-
Water
Procedure:
-
Dissolve the alkyne-modified peptide and the azido-PEG5-ligand in a 1:1.2 molar ratio in a mixture of DMSO and water (e.g., 4:1 v/v).
-
In a separate tube, prepare a fresh solution of the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio in water.
-
Add the copper catalyst solution to the peptide/ligand mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate to a final concentration of 5 mM.
-
Vortex the reaction mixture and allow it to proceed at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Once the reaction is complete, purify the crude peptide-PROTAC conjugate by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final peptide-PROTAC as a white powder.
-
Characterize the final product by LC-MS to confirm its molecular weight and assess its purity by analytical RP-HPLC.
Signaling Pathway and Mechanism of Action
The synthesized peptide-PROTAC functions by hijacking the ubiquitin-proteasome system to induce the degradation of the target protein. The following diagram illustrates this process.
The peptide portion of the PROTAC binds to the target protein, while the E3 ligase ligand moiety recruits an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule is released to repeat the cycle.[2][3]
References
- 1. The peptide PROTAC modality: a novel strategy for targeted protein ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Targeted Drug Delivery: Applications of CG-PEG5-azido
FOR IMMEDIATE RELEASE
Shanghai, China – November 28, 2025 – The advent of precision medicine has underscored the demand for highly specific and efficient drug delivery systems. In this context, the heterobifunctional linker, CG-PEG5-azido, has emerged as a critical tool for researchers, scientists, and drug development professionals. Its unique architecture, featuring a central polyethylene glycol (PEG) spacer, a terminal azide group for bioorthogonal conjugation, and a specific targeting moiety or payload precursor, offers a versatile platform for the construction of advanced therapeutic agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document provides detailed application notes and experimental protocols for the utilization of this compound and related Azido-PEG5 linkers in targeted drug delivery.
The core utility of this compound lies in its ability to covalently link a targeting ligand (e.g., an antibody, peptide, or small molecule) to a therapeutic payload (e.g., a cytotoxic drug or a protein degrader) with high precision and stability. The azide functionality allows for "click chemistry" reactions, namely the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly efficient, specific, and biocompatible, making them ideal for conjugating complex biomolecules.[1][2][3][4][5]
The integrated PEG5 spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, potentially reducing immunogenicity and improving circulation half-life. The "CG" component of this compound represents a specific chemical entity that, in the context of the commercially available product HY-138516, is a complex molecule likely serving as a precursor for an E3 ligase ligand, positioning this linker for applications in PROTAC development.
Core Applications in Targeted Therapy
The primary applications of this compound and its analogs are in the construction of:
-
Antibody-Drug Conjugates (ADCs): In this modality, a monoclonal antibody that specifically targets a tumor-associated antigen is conjugated to a potent cytotoxic drug via the Azido-PEG5 linker. This approach enables the selective delivery of the chemotherapy agent to cancer cells, minimizing off-target toxicity.
-
PROTACs: These novel therapeutic agents utilize the cell's own ubiquitin-proteasome system to degrade specific disease-causing proteins. This compound can serve as the linker connecting a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
-
Targeted Nanoparticles: The Azido-PEG5 linker can be used to functionalize the surface of nanoparticles (e.g., liposomes, polymeric nanoparticles) with targeting ligands. This strategy enhances the accumulation of the drug-loaded nanoparticles at the desired site of action.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing PEG linkers in targeted drug delivery systems. It is important to note that specific data for this compound is limited in the public domain, and the presented data is from studies using similar PEG linkers to illustrate the impact of PEGylation on drug conjugate performance.
| Conjugate Component | Drug | Linker Type | Drug Loading (wt%) | Reference |
| Polymer-Drug Conjugate | Gemcitabine | (azido-PEG5)-EDTA acid derivative | 29.2 | [Gbadegesin & Adesina, 2025] |
| Polymer-Drug Conjugate | Doxorubicin | (azido-PEG5)-EDTA acid derivative | 10.3 | [Gbadegesin & Adesina, 2025] |
| Affibody-Drug Conjugate | PEG Linker Size | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) | Circulation Half-life Extension (fold change vs. no PEG) | Maximum Tolerated Dose (mg/kg) | Reference |
| ZHER2-PEG4K-MMAE | 4 kDa | 4.5 | 2.5 | 10.0 | [Li et al., 2021] |
| ZHER2-PEG10K-MMAE | 10 kDa | 22 | 11.2 | 20.0 | [Li et al., 2021] |
| Folate-Targeted Nanoparticles | Outcome Measure | Result | Reference |
| Doxorubicin-loaded PLGA-PEG-PNIPAAm | Tumor Growth Inhibition | 75% reduction | [Sohrabi et al., 2025] |
Experimental Protocols
Detailed methodologies for the key steps in utilizing Azido-PEG5 linkers for targeted drug delivery are provided below. These protocols are generalized and may require optimization for specific applications.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody-Drug Conjugation
This protocol describes the conjugation of a drug-linker containing a strained alkyne (e.g., DBCO) to an antibody that has been functionalized with an azide group using an Azido-PEG5-NHS ester.
Materials:
-
Azide-functionalized antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
DBCO-functionalized drug-linker
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Desalting columns
-
Protein concentrators (50 kDa MWCO)
Procedure:
-
Buffer Exchange: Perform a buffer exchange for the azide-conjugated antibody into PBS (pH 7.4) using a desalting column.
-
Prepare Drug-Linker Solution: Prepare a stock solution of the DBCO-drug linker in DMSO.
-
Conjugation Reaction:
-
To the azide-conjugated antibody solution, add the DBCO-drug linker stock solution. The final volume should contain 5-10% DMSO to ensure solubility of the drug-linker. A molar excess of the DBCO-drug linker is typically used.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess unreacted DBCO-drug linker using a desalting column equilibrated with PBS (pH 7.4).
-
Concentrate the resulting ADC using a 50 kDa MWCO protein concentrator.
-
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation state using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), and Mass Spectrometry.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Experimental Design Using CG-PEG5-azido
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates and the Role of Linkers
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics designed to combine the specificity of monoclonal antibodies with the high potency of cytotoxic small-molecule drugs.[1][2] This approach aims to deliver highly active drugs specifically to cancer cells, thereby increasing the therapeutic window and reducing off-target toxicity.[3][4][5] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.
The linker is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics (PK), and the mechanism of payload release. Linker technology has evolved to include both cleavable and non-cleavable linkers, each with distinct advantages. A key innovation in linker design is the incorporation of polyethylene glycol (PEG) chains. PEG linkers are utilized to enhance the hydrophilicity of ADCs, which is particularly beneficial when working with hydrophobic payloads, as it can mitigate aggregation, improve in vivo stability, and lead to a better overall therapeutic profile.
This document provides detailed application notes and protocols for the experimental design of ADCs using CG-PEG5-azido, a discrete PEG linker featuring an azide group for bioorthogonal "click chemistry" conjugation.
Rationale for Using this compound in ADC Development
The selection of the linker is pivotal in the design of a successful ADC. This compound is a bifunctional linker that offers several advantages for ADC development:
-
Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and poor solubility. The inclusion of a hydrophilic five-unit PEG chain (PEG5) increases the overall water solubility of the ADC, reducing the risk of aggregation and improving its biophysical properties.
-
Improved Pharmacokinetics : The hydrophilic nature of the PEG linker creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, potentially extending the ADC's circulation half-life. This prolonged exposure can lead to greater accumulation in tumor tissue and enhanced efficacy.
-
Biocompatibility and Reduced Immunogenicity : PEG is well-known for its biocompatibility and ability to reduce the immunogenicity of therapeutic molecules. The PEG5 moiety can help to mask the linker and payload from the immune system.
-
Precise and Efficient "Click Chemistry" Conjugation : this compound contains an azide functional group, making it suitable for one of the most efficient and bioorthogonal conjugation reactions: click chemistry. Specifically, it can be used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are highly specific, proceed under mild, aqueous conditions, and are very efficient, which allows for precise control over the conjugation process.
-
Defined Spacer Length : As a discrete PEG linker, this compound provides a well-defined and uniform spacer length between the antibody and the payload. This homogeneity is crucial for producing consistent ADC batches with predictable pharmacokinetic and safety profiles.
Experimental Design and Workflow
The development of an ADC using this compound typically involves several key stages, from antibody modification to in vitro characterization. The overall workflow is depicted below.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using this compound. These protocols assume the use of a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction, which avoids the need for a copper catalyst.
Protocol 1: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of a dibenzocyclooctyne (DBCO) group, a strained alkyne, onto the antibody via lysine residue modification.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-PEG4-NHS Ester (or similar NHS ester of a strained alkyne)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 8.0-8.5
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
UV-Vis Spectrophotometer
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the Reaction Buffer to a final concentration of 5-10 mg/mL.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm (using the appropriate extinction coefficient).
-
-
DBCO-PEG4-NHS Ester Solution Preparation:
-
Prepare a 10 mM stock solution of DBCO-PEG4-NHS Ester in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5 to 10-fold molar excess of the DBCO-PEG4-NHS Ester solution to the antibody solution.
-
The final concentration of DMSO in the reaction mixture should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
-
Purification of the Modified Antibody:
-
Remove the excess, unreacted DBCO-PEG4-NHS Ester by buffer exchanging the reaction mixture into PBS, pH 7.4, using desalting columns according to the manufacturer's instructions.
-
The purified alkyne-modified antibody is now ready for conjugation with the azide-linker-payload.
-
Protocol 2: Conjugation of Alkyne-Modified Antibody with this compound-Payload
This protocol describes the SPAAC reaction between the alkyne-modified antibody and a pre-formed this compound-payload conjugate.
Materials:
-
Alkyne-modified antibody (from Protocol 4.1)
-
This compound-payload conjugate
-
Reaction Buffer: PBS, pH 7.4
-
Anhydrous DMSO
-
Size-Exclusion Chromatography (SEC) system for purification
Procedure:
-
This compound-Payload Preparation:
-
The cytotoxic payload should be pre-functionalized with the this compound linker. This is typically achieved through standard chemical synthesis.
-
Prepare a stock solution of the this compound-payload in DMSO.
-
-
Conjugation Reaction:
-
Add a 3 to 5-fold molar excess of the this compound-payload solution to the alkyne-modified antibody solution in PBS, pH 7.4.
-
The final concentration of DMSO should be kept below 10% (v/v).
-
Incubate the reaction for 4-16 hours at 4°C or room temperature with gentle mixing. The optimal time and temperature should be determined empirically.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unreacted linker-payload and other small molecules using a SEC system equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric ADC peak.
-
Concentrate the purified ADC to the desired concentration using an appropriate centrifugal filter device.
-
Protocol 3: Characterization of the ADC
This protocol outlines the key analytical methods to characterize the purified ADC.
4.3.1 Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. It can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
Method A: Hydrophobic Interaction Chromatography (HIC-HPLC)
-
Principle: HIC separates proteins based on their hydrophobicity. The conjugation of a hydrophobic payload to the antibody increases its hydrophobicity, leading to a longer retention time on the HIC column. Different DAR species (DAR=0, 2, 4, etc.) can be resolved.
-
General Procedure:
-
Inject the purified ADC onto a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute with a decreasing salt gradient (e.g., from high ammonium sulfate to low ammonium sulfate in a phosphate buffer).
-
The average DAR is calculated from the relative peak areas of the different DAR species.
-
Method B: Mass Spectrometry (MS)
-
Principle: MS can determine the exact mass of the intact ADC or its subunits (light and heavy chains after reduction). The mass shift due to the conjugated drug-linker allows for the calculation of the DAR.
-
General Procedure:
-
Desalt the ADC sample.
-
Analyze the intact or reduced ADC by LC-MS.
-
Deconvolute the resulting mass spectrum to determine the masses of the different conjugated species and calculate the average DAR.
-
4.3.2 Purity and Aggregation Analysis by Size-Exclusion Chromatography (SEC-HPLC)
-
Principle: SEC separates molecules based on their hydrodynamic radius. It is used to determine the percentage of monomeric ADC and to quantify high molecular weight species (aggregates).
-
General Procedure:
-
Inject the purified ADC onto an SEC column (e.g., TSKgel G3000SWxl) in a suitable mobile phase (e.g., PBS).
-
Monitor the elution profile at 280 nm.
-
The purity is determined by the percentage of the area of the main monomeric peak relative to the total area of all peaks.
-
Protocol 4: In Vitro Cell Viability Assay
This protocol is to determine the potency of the ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Control cell line (negative for the antigen)
-
Complete cell culture medium
-
Purified ADC
-
Unconjugated antibody (as a control)
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified CO2 incubator.
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours).
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software (e.g., GraphPad Prism).
-
Data Presentation and Analysis
Quantitative data from ADC characterization and evaluation should be summarized in a clear and structured manner to allow for easy comparison.
Table 1: Representative ADC Characterization Data
This table shows example data for ADCs constructed with different length PEG linkers. While specific data for this compound is not provided, this illustrates the expected trends.
| ADC Construct | Average DAR (by HIC) | Monomer Purity (by SEC) | Aggregation (by SEC) |
| ADC-PEG2-Payload | 3.8 | 96.5% | 3.5% |
| ADC-PEG5-Payload | 3.9 | 98.2% | 1.8% |
| ADC-PEG8-Payload | 4.0 | 98.5% | 1.5% |
| ADC-PEG12-Payload | 3.9 | 97.9% | 2.1% |
Note: Data are representative and intended for illustrative purposes.
Interpretation: The inclusion of a PEG linker generally helps to reduce aggregation. A PEG5 linker is expected to provide a good balance of hydrophilicity to minimize aggregation while maintaining a compact structure.
Table 2: Representative In Vitro Potency Data
This table presents example IC50 values for ADCs with different PEG linkers against a target-positive and a target-negative cell line.
| ADC Construct | Target-Positive Cells IC50 (nM) | Target-Negative Cells IC50 (nM) |
| Unconjugated Antibody | > 1000 | > 1000 |
| ADC-PEG2-Payload | 1.5 | > 500 |
| ADC-PEG5-Payload | 1.2 | > 500 |
| ADC-PEG8-Payload | 1.8 | > 500 |
| ADC-PEG12-Payload | 2.5 | > 500 |
Note: Data are representative and intended for illustrative purposes.
Interpretation: The ADC should demonstrate high potency (low IC50 value) against the target-positive cell line and low potency (high IC50 value) against the target-negative cell line, indicating antigen-specific cytotoxicity. The length of the PEG linker can subtly influence potency.
Key Mechanisms and Relationships
Understanding the underlying mechanisms of ADC action and the interplay of its components is crucial for rational design.
ADC Internalization and Payload Release Pathway
Upon binding to its target antigen on the cell surface, the ADC is internalized, typically via receptor-mediated endocytosis. The ADC is then trafficked through the endosomal-lysosomal pathway, where the payload is released to exert its cytotoxic effect.
Logical Relationships in ADC Design
The efficacy and safety of an ADC are a result of the combined properties of its components. The this compound linker plays a central role in mediating these properties.
Conclusion
The experimental design for antibody-drug conjugates requires careful consideration of each component. The use of a discrete PEG linker, such as this compound, offers significant advantages in ADC development. Its ability to enhance hydrophilicity, improve pharmacokinetics, and enable precise, high-efficiency click chemistry conjugation makes it a valuable tool for creating more homogeneous, stable, and effective ADCs. The protocols and data presented here provide a comprehensive guide for researchers to design, synthesize, and evaluate ADCs using this compound, ultimately contributing to the development of the next generation of targeted cancer therapies.
References
- 1. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Design and Synthesize Antibody Drug Conjugates? - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Quantitative analysis of cellular processing of Antibody-Drug Conjugates [dspace.mit.edu]
- 4. purepeg.com [purepeg.com]
- 5. purepeg.com [purepeg.com]
Application Notes and Protocols: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of "click chemistry," a concept that prioritizes reactions that are modular, high-yielding, and produce minimal byproducts.[1] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide, a transformation that has become a vital tool in drug discovery, bioconjugation, and materials science.[1][2][3]
Key advantages of the CuAAC reaction include its remarkable efficiency, mild reaction conditions, and tolerance of a wide array of functional groups.[4] The reaction can be performed in various solvents, including water, across a broad pH range (4-12), making it particularly suitable for biological applications. Its bio-orthogonality ensures that the azide and alkyne groups are generally inert within biological systems, allowing for the precise chemical modification of complex biomolecules.
Mechanism of Action
The CuAAC reaction is a copper(I)-catalyzed variant of the Huisgen 1,3-dipolar cycloaddition, boasting a rate acceleration of up to 10⁸ compared to the uncatalyzed version. The catalytic cycle's precise mechanism has been a subject of extensive study, with substantial evidence pointing towards a dinuclear copper intermediate as the kinetically favored pathway, although a mononuclear pathway is also possible.
The process begins with the generation of the active Cu(I) catalyst, typically by reducing a Cu(II) salt (like CuSO₄) with an agent such as sodium ascorbate. The Cu(I) species then coordinates with the terminal alkyne to form a copper-acetylide intermediate. This complex then reacts with the azide through a series of steps, ultimately leading to the formation of the stable triazole ring and regeneration of the catalyst.
Caption: Simplified catalytic cycle of the CuAAC reaction.
Data Presentation: Typical Reaction Parameters
The optimal conditions for a CuAAC reaction depend on the substrates and the desired application. The following table summarizes common quantitative parameters for small molecule synthesis versus bioconjugation applications.
| Parameter | Small Molecule Synthesis | Bioconjugation (Aqueous) | Source(s) |
| Copper Source | CuSO₄, CuI, CuBr, Cu(OAc)₂ | CuSO₄ | |
| Cu(I) Concentration | 0.25 - 5 mol% | 0.25 - 1 mM | |
| Ligand | TBTA, NHCs | THPTA, BTTAA | |
| Ligand:Copper Ratio | 1:1 to 2:1 | 2:1 to 5:1 | |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | |
| Reducing Agent Conc. | 5 - 10 mol% (or excess) | 5 - 50 equivalents (to azide) or ~5 mM | |
| Reactant Ratio | ~1:1 (Azide:Alkyne) | 4-50x excess of one reagent (e.g., azide) | |
| Temperature | Room Temp. to 110 °C | Room Temperature | |
| Reaction Time | 10 min - 24 h | 15 - 60 minutes | |
| Typical Yields | >90% | Near-quantitative |
Experimental Workflow
A generalized workflow for performing a CuAAC reaction involves careful preparation and sequential addition of reagents to ensure the efficient formation of the active catalyst and to initiate the reaction under optimal conditions.
Caption: General experimental workflow for a CuAAC reaction.
Experimental Protocols
Protocol 1: General Solution-Phase CuAAC for Small Molecules
This protocol is suitable for the synthesis of 1,2,3-triazoles from small organic azides and alkynes.
Materials:
-
Azide (1.0 equivalent)
-
Terminal Alkyne (1.0-1.2 equivalents)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equivalents)
-
Sodium Ascorbate (0.05-0.10 equivalents, prepare fresh)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 equivalent) and the alkyne (1.0-1.2 equivalents) in the chosen solvent (e.g., 10 mL of 1:1 t-BuOH/H₂O for a 1 mmol scale reaction).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 0.1 equivalents in 1 mL of water).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.05 equivalents in 1 mL of water).
-
To the stirred solution of azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄ solution. A color change is often observed.
-
Stir the reaction mixture vigorously at room temperature for 1-12 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,4-disubstituted 1,2,3-triazole.
Protocol 2: CuAAC for Protein Bioconjugation
This protocol provides a general method for labeling an alkyne-modified protein with an azide-functionalized probe in an aqueous buffer.
Materials:
-
Alkyne-modified Protein (e.g., 10-50 µM final concentration)
-
Azide-functionalized Probe (e.g., fluorescent dye, biotin)
-
Stock Solutions (prepare fresh or store appropriately):
-
20 mM CuSO₄ in water
-
50 mM THPTA (water-soluble ligand) in water
-
100 mM Sodium Ascorbate in water (prepare fresh)
-
-
Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
Procedure:
-
To a solution of the alkyne-modified protein in buffer, add the azide-functionalized probe to a final concentration of 2-10 fold molar excess over the protein. Mix gently.
-
Prepare the Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. For example, for a 100 µL final reaction volume to achieve 0.25 mM Cu, mix 1.25 µL of 20 mM CuSO₄ and 1.25 µL of 50 mM THPTA. Let this mixture stand at room temperature for 1-2 minutes to allow the copper-ligand complex to form.
-
Add the catalyst premix to the protein/azide solution.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate stock solution to the reaction mixture to a final concentration of 2.5-5 mM. For example, add 2.5 µL of a 100 mM stock to a 100 µL final reaction volume for a 2.5 mM final concentration.
-
Incubate the reaction at room temperature for 30-60 minutes, protecting it from light if using a fluorescent probe.
-
Upon completion, the labeled protein can be purified from excess reagents using methods appropriate for the protein, such as size-exclusion chromatography (SEC) or dialysis.
Applications in Drug Development and Research
CuAAC has become an indispensable tool for researchers, scientists, and drug development professionals. Its reliability and modularity are exploited to:
-
Accelerate Lead Discovery: Rapidly synthesize large libraries of diverse compounds by connecting different molecular building blocks, which is crucial for identifying new drug candidates.
-
Create Antibody-Drug Conjugates (ADCs): Link potent cytotoxic drugs to antibodies, enabling targeted delivery to cancer cells and improving the therapeutic index.
-
Develop Fluorescent Probes: Design probes for detecting specific biomolecules, metal ions, or for use in immunoassays.
-
Modify Peptides and Natural Products: Alter the properties of peptides and natural products to enhance their therapeutic potential.
-
Solid-Phase Synthesis: Efficiently synthesize complex molecules like peptides and oligonucleotides on solid supports.
References
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments.[1] Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC is a metal-free click reaction, which circumvents the issue of copper-induced cytotoxicity, making it ideal for applications in living systems.[2][3][4] The reaction's driving force is the high ring strain of a cyclooctyne, which reacts spontaneously with an azide to form a stable triazole linkage.[] This unique characteristic allows the reaction to proceed efficiently under physiological conditions of temperature and pH. The azide and strained alkyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes. These features have led to its widespread adoption for a variety of applications, including live-cell imaging, biomolecule labeling, and the development of targeted drug delivery systems.
Core Principles
SPAAC is a type of [3+2] cycloaddition reaction between a strained cyclooctyne (the dipolarophile) and an azide (a 1,3-dipole). The significant energy released from the strained ring of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed without a catalyst. The reaction is highly selective and forms a stable triazole conjugate. The kinetics of the reaction are typically second-order and are influenced by the structure of the cyclooctyne, the electronic properties of the azide, and the reaction solvent. Aqueous solutions often provide faster reaction rates compared to organic solvents, which is advantageous for biological applications.
Data Presentation
The efficiency of a SPAAC reaction is critically dependent on the choice of reagents and reaction conditions. The following tables provide a summary of quantitative data to aid in experimental design.
Table 1: Comparison of Common Cyclooctynes for Live-Cell SPAAC
| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| DIBO (Dibenzocyclooctynol) | ~0.1 - 0.3 | Good reactivity and stability. |
| DBCO (Dibenzocyclooctyne) | Widely used, highly reactive yet stable. | |
| BCN (Bicyclo[6.1.0]nonyne) | Highly reactive and stable; hydrophilic variants are available. | |
| DIFO (Difluorinated cyclooctyne) | Used in copper-free click chemistry to avoid copper toxicity. |
Note: Rate constants can vary depending on the specific azide, solvent, and temperature.
Table 2: General SPAAC Reaction Parameters
| Parameter | Typical Range/Value | Notes |
| Reactant Concentration | ||
| Azide-modified molecule | 1-10 mg/mL (for proteins) | Concentration may need optimization based on the specific molecule. |
| Cyclooctyne reagent | 2-20 fold molar excess | A molar excess of the cyclooctyne is often used to ensure complete reaction. |
| Reaction Conditions | ||
| Temperature | 4°C to 37°C | Reaction proceeds well at ambient and physiological temperatures. |
| pH | ~7.4 (Physiological) | The reaction is efficient in aqueous buffers at neutral pH. |
| Duration | 1 to 24 hours | Reaction time depends on the reactivity of the cyclooctyne and reactant concentrations. |
| Solvent | ||
| Aqueous Buffers (e.g., PBS) | Preferred for biomolecules | Amine-free buffers are recommended. |
| Organic Solvents (e.g., DMSO) | Used for stock solutions | Final concentration in the reaction should be minimized (<10%) to avoid denaturation of biomolecules. |
Experimental Protocols
Here are detailed methodologies for key SPAAC experiments.
Protocol 1: General Protein Labeling with a DBCO-Fluorophore
This protocol describes the labeling of an azide-modified protein with a DBCO-conjugated fluorescent dye.
Materials:
-
Azide-modified protein
-
DBCO-conjugated fluorophore
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMSO
-
Spin desalting column for purification
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL.
-
DBCO-Fluorophore Preparation: Prepare a stock solution of the DBCO-fluorophore in anhydrous DMSO (e.g., 10 mM).
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the DBCO-fluorophore stock solution to the protein solution.
-
Ensure the final concentration of DMSO is below 10% to prevent protein denaturation.
-
Gently mix the reaction and incubate at room temperature for 4-12 hours or at 4°C for 12-24 hours.
-
-
Purification: Remove the unreacted DBCO-fluorophore using a spin desalting column according to the manufacturer's instructions.
-
Analysis: Validate the final conjugate using SDS-PAGE with in-gel fluorescence detection.
Protocol 2: Metabolic Labeling and Imaging of Cell Surface Glycoproteins
This protocol details the metabolic incorporation of an azide-containing sugar into cellular glycans, followed by fluorescent labeling via SPAAC for visualization.
Materials:
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Metabolic Labeling:
-
Culture cells to the desired confluency.
-
Prepare a stock solution of Ac₄ManNAz in DMSO.
-
Add Ac₄ManNAz to the complete culture medium to a final concentration of 25-50 µM.
-
Replace the medium on the cells with the Ac₄ManNAz-containing medium and incubate for 48 hours at 37°C and 5% CO₂.
-
-
SPAAC Reaction:
-
Prepare a stock solution of the DBCO-fluorophore in DMSO.
-
Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 20-50 µM.
-
Wash the cells twice with warm PBS.
-
Add the DBCO-fluorophore solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with warm PBS to remove unreacted DBCO-fluorophore.
-
Image the cells using a fluorescence microscope with the appropriate filter sets.
-
Protocol 3: Determination of Protein Half-Life via SPAAC Pulse-Chase
This protocol outlines a method to determine the half-life of a protein by metabolically labeling newly synthesized proteins with an azide-containing amino acid, followed by a chase and SPAAC-mediated detection.
Materials:
-
Cells expressing the protein of interest
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Complete medium (containing methionine)
-
Cell lysis buffer
-
Cyclooctyne-biotin conjugate (e.g., DIBO-biotin)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Pulse Phase:
-
Starve the cells in methionine-free medium for 1 hour.
-
Replace the medium with methionine-free medium containing AHA (e.g., 50 µM) and incubate for 1-4 hours to label newly synthesized proteins.
-
-
Chase Phase:
-
Wash the cells with complete medium containing methionine to remove the AHA.
-
Incubate the cells in complete medium for various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Cell Lysis and SPAAC Reaction:
-
Lyse the cells at each time point.
-
Add the cyclooctyne-biotin conjugate to the cell lysates to a final concentration of 10 µM and incubate for 1 hour at room temperature to tag the AHA-labeled proteins with biotin.
-
-
Affinity Purification and Analysis:
-
Incubate the lysates with streptavidin beads to capture the biotin-tagged proteins.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the captured proteins and analyze the amount of the protein of interest at each time point by SDS-PAGE and Western blotting.
-
Quantify the band intensities to determine the protein's half-life.
-
Visualizations
The following diagrams illustrate the SPAAC mechanism and common experimental workflows.
Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
References
Application Notes: CG-PEG5-azido in Cancer Cell Research
Application Notes and Protocols for the Synthesis of Heterobifunctional PEGs for Click Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Heterobifunctional polyethylene glycol (PEG) linkers are indispensable tools in bioconjugation and drug delivery.[1][2] These molecules consist of a PEG chain with two different reactive functional groups at its termini.[3] This dual functionality allows for the precise and efficient conjugation of two different molecules, such as a targeting ligand and a therapeutic agent.[1] The PEG linker itself offers significant advantages, including increased solubility and stability of the conjugate, reduced immunogenicity, and prolonged circulation half-life.[2] "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), has emerged as a powerful strategy for bioconjugation due to its high efficiency, specificity, and biocompatibility. This document provides detailed protocols for the synthesis of common heterobifunctional PEGs bearing azide and alkyne functionalities for click conjugation, along with quantitative data and experimental workflows.
I. Synthetic Strategies for Heterobifunctional PEGs
The synthesis of heterobifunctional PEGs for click chemistry typically involves two main strategies: the desymmetrization of commercially available oligo(ethylene glycols) (OEGs) or the ring-opening polymerization of ethylene oxide (EO).
-
Desymmetrization of OEGs: This approach starts with a symmetrical OEG diol and sequentially modifies each hydroxyl group to introduce the desired functionalities. One hydroxyl group is first converted to either an azide or an alkyne. The remaining hydroxyl group is then activated (e.g., as a mesylate or tosylate) to serve as a precursor for introducing a second, different functional group. This method is suitable for producing well-defined, discrete PEG linkers (dPEGs).
-
Ring-Opening Polymerization of EO: This method allows for the synthesis of PEGs with a wider range of molecular weights. The polymerization is initiated with an alcohol containing one of the desired functional groups (e.g., allyl alcohol). The other end of the resulting PEG chain, a hydroxyl group, is then modified to introduce the second functionality.
The following diagram illustrates a general workflow for the synthesis of heterobifunctional PEGs.
II. Quantitative Data Summary
The following tables summarize quantitative data, including reaction yields and purity, for the synthesis of various heterobifunctional PEGs as reported in the literature.
Table 1: Synthesis of Azide- and Alkyne-Functionalized OEG Intermediates
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| OEG-diol | Alkyne-OEG-OH | Propargyl bromide, NaH | THF | >90 | |
| OEG-diol | Azide-OEG-OH | MsCl, TEA, NaN3 | DCM, DMF | >90 | |
| α-Tosyl-ω-hydroxyl PEG | α-Azide-ω-hydroxyl PEG | NaN3 | DMF | >95 |
Table 2: Synthesis of Heterobifunctional PEGs
| Starting Material | Product | Reagents | Solvent | Yield (%) | Reference |
| Alkyne-OEG-OH | Alkyne-OEG-PNPC | 4-Nitrophenyl chloroformate, TEA | DCM | >95 | |
| Alkyne-OEG-OH | Alkyne-OEG-OMs | MsCl, TEA | DCM | >98 | |
| Alkyne-OEG-OMs | Alkyne-OEG-Iodo | NaI | Acetone | Quantitative | |
| Alkyne-OEG-OMs | Alkyne-OEG-N3 | NaN3 | DMF | Quantitative | |
| Alkyne-OEG-OMs | Alkyne-OEG-NH2 | NaN3, PPh3 | DMF, THF | >95 | |
| Alkyne-OEG-OMs | Alkyne-OEG-SH | KSAc, NH3/MeOH | DMF, MeOH | >95 | |
| DBCO-PEG4-COOH | DBCO-PEG4-Maleimide | N-(2-Aminoethyl)maleimide, DCC, Pyridine | DMF | 57 | |
| α-Azide-ω-hydroxyl PEG | α-Azide-ω-thioacetate PEG | TsCl, TEA, KSAc | DCM, DMF | >95 | |
| α-Azide-ω-thioacetate PEG | α-Amine-ω-thiol PEG | PPh3, NH3/MeOH | MeOH | 95 |
III. Experimental Protocols
Protocol 1: Synthesis of Azide-PEG-NHS Ester
This protocol describes a general two-step synthesis of an Azide-PEG-NHS ester, starting from a PEG-diol.
Step 1: Synthesis of Azide-PEG-OH
Materials and Reagents:
-
PEG-diol
-
Mesyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Sodium azide (NaN3)
-
Dichloromethane (DCM), anhydrous
-
Ethanol
-
Sodium sulfate (Na2SO4), anhydrous
-
Diatomaceous earth
Procedure:
-
Dissolve PEG-diol (1 eq.) in anhydrous DCM in an oven-dried flask under an inert atmosphere (e.g., argon).
-
Add Et3N (1.33 eq.) to the solution.
-
Cool the mixture to -10°C in an ice-salt bath.
-
Slowly add MsCl (2.1 eq.) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water. Extract the aqueous phase with DCM.
-
Wash the combined organic phases with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the mesylate-PEG-OH intermediate.
-
Dissolve the dried mesylate-PEG-OH (1 eq.) in ethanol.
-
Add NaN3 (1.5 eq.) to the solution.
-
Reflux the mixture overnight.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dissolve the residue in DCM and wash with water.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate to yield Azide-PEG-OH.
Step 2: Synthesis of Azide-PEG-NHS Ester
Materials and Reagents:
-
Azide-PEG-OH
-
Succinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
N-Hydroxysuccinimide (NHS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Diethyl ether
Procedure:
-
Combine Azide-PEG-OH (1 eq.), succinic anhydride (1.1 eq.), and DMAP (0.02 eq.) in a flask.
-
Heat the mixture to 50°C and stir overnight.
-
Cool the reaction and dissolve the product in a minimal amount of DCM.
-
Precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and dry under vacuum to obtain Azide-PEG-COOH.
-
Dissolve the Azide-PEG-COOH in MES buffer (pH 5.5).
-
Add NHS and EDC to the solution and stir for 1 hour at room temperature to activate the carboxylic acid.
-
The resulting Azide-PEG-NHS ester solution can be used directly for conjugation or purified by dialysis or size-exclusion chromatography.
Protocol 2: Synthesis of DBCO-PEG-Maleimide
This protocol outlines the synthesis of a DBCO-PEG-Maleimide linker, which is useful for strain-promoted azide-alkyne cycloaddition (SPAAC).
Materials and Reagents:
-
DBCO-PEG-COOH
-
N-(2-Aminoethyl)maleimide
-
Dicyclohexylcarbodiimide (DCC)
-
Pyridine
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Dissolve DBCO-PEG-COOH (1 eq.) in anhydrous DMF.
-
Add N-(2-Aminoethyl)maleimide (3 eq.), followed by DCC (5 eq.) and Pyridine (30 eq.).
-
Stir the reaction at room temperature for 40 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC).
-
Purify the product using preparative column chromatography to obtain DBCO-PEG-Maleimide.
IV. Purification and Characterization
Purification:
The purification of heterobifunctional PEGs is crucial to remove unreacted starting materials, reagents, and byproducts. Common purification techniques include:
-
Silica Gel Chromatography: Effective for separating PEGs based on polarity.
-
Precipitation: Involves dissolving the crude product in a good solvent and adding a poor solvent to precipitate the desired PEG.
-
Dialysis: Useful for removing small molecule impurities from larger PEG molecules.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic volume and is effective for purifying PEG conjugates.
Characterization:
The structure and purity of the synthesized heterobifunctional PEGs should be confirmed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and is used to confirm the presence of terminal functional groups and the PEG backbone.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are used to determine the molecular weight and molecular weight distribution (polydispersity) of the PEG.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify the presence of specific functional groups (e.g., the azide stretch).
V. Applications in Bioconjugation
Heterobifunctional PEGs with click functionalities are widely used in various bioconjugation applications:
-
Antibody-Drug Conjugates (ADCs): For targeted delivery of cytotoxic drugs to cancer cells.
-
Peptide and Protein Modification: To improve the pharmacokinetic properties of therapeutic peptides and proteins.
-
Nanoparticle Functionalization: For surface modification of nanoparticles to enhance their stability and for targeted drug delivery.
-
Hydrogel Formation: For the creation of biocompatible hydrogels for tissue engineering and controlled drug release.
The following diagram illustrates a typical workflow for protein conjugation using a heterobifunctional PEG linker.
References
Troubleshooting & Optimization
Troubleshooting Failed CG-PEG5-Azido Conjugation Reactions: A Technical Support Guide
Welcome to the technical support center for CG-PEG5-azido conjugation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their experimental outcomes. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your work with this PEG-based PROTAC linker.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no yield in my this compound conjugation reaction?
A1: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the standard method for conjugating azides like this compound, can stem from several factors:
-
Catalyst Inactivity: The active catalyst for the reaction is Copper(I) (Cu(I)). This oxidation state is readily oxidized to the inactive Copper(II) (Cu(II)) state by dissolved oxygen in the reaction mixture.[1] Insufficient reducing agent (e.g., sodium ascorbate) or exposure to air can lead to rapid deactivation of the catalyst.[1][2][3]
-
Poor Reagent Quality: Degradation of the alkyne-containing substrate or the this compound reagent can prevent the reaction from proceeding. The purity of solvents and other reagents is also critical for a successful conjugation.[1]
-
Substrate-Specific Issues: Steric hindrance around the alkyne functional group on your molecule of interest can impede the approach of the bulky PEG-azide reagent. Additionally, if your substrate can chelate copper, it may render the catalyst unavailable for the cycloaddition reaction.
-
Inappropriate Reaction Conditions: The choice of solvent, pH, temperature, and the concentration of reactants and catalyst are all crucial parameters that can significantly impact the reaction yield.
Q2: I'm observing side products in my reaction. What are they and how can I minimize them?
A2: A common side reaction in CuAAC is the oxidative homocoupling of terminal alkynes, often referred to as Glaser coupling. This occurs when two alkyne molecules couple in the presence of Cu(II) and oxygen, forming a diyne byproduct. To minimize this, it is essential to maintain anaerobic conditions by degassing your solutions and performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Using a sufficient amount of a reducing agent like sodium ascorbate also helps to keep the copper in the active Cu(I) state, further suppressing this side reaction.
In the context of bioconjugation, reactive oxygen species (ROS) can be generated by the Cu(I)/Cu(II) redox cycle, which can lead to oxidative damage of sensitive biomolecules. The use of a stabilizing ligand for the copper catalyst can help to mitigate this issue.
Q3: How do I choose the right ligand for my CuAAC reaction?
A3: The choice of a ligand is critical for stabilizing the Cu(I) catalyst, which in turn accelerates the reaction rate and prevents the formation of side products. Ligands with tertiary amine and triazine groups are effective at stabilizing Cu(I) and protecting it from oxidation. Some commonly used ligands in CuAAC reactions include THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid). The optimal ligand may depend on your specific substrates and reaction conditions. It is sometimes beneficial to screen a few different ligands to find the most effective one for your system.
Q4: Can I perform this conjugation without a copper catalyst?
A4: Yes, a copper-free alternative known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) can be used. This reaction involves a strained cyclooctyne, such as bicyclo[6.1.0]nonyne (BCN), instead of a terminal alkyne. The driving force for the reaction is the high ring strain of the cyclooctyne, which allows the cycloaddition to proceed without the need for a catalyst. This method is particularly advantageous for in vivo and live-cell applications where the cytotoxicity of copper is a concern. To use this method, your molecule of interest would need to be functionalized with a strained alkyne.
Troubleshooting Guide
This table summarizes common problems encountered during this compound conjugation and provides suggested solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Cu(I) catalyst due to oxidation. | - Use a reducing agent like sodium ascorbate to generate Cu(I) in situ from a Cu(II) source (e.g., CuSO₄·5H₂O).- Perform the reaction under an inert atmosphere (nitrogen or argon).- Degas all solutions prior to use. |
| Steric hindrance at the alkyne site. | - Increase the reaction time and/or temperature.- Consider using a longer PEG linker to reduce steric hindrance. | |
| Poor solubility of reactants. | - Use a co-solvent such as DMSO or DMF. | |
| Incorrect reagent stoichiometry. | - Optimize the molar ratio of this compound to your alkyne-modified molecule. An excess of the azide is often used. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Presence of oxygen and Cu(II). | - Maintain anaerobic conditions.- Use a stabilizing ligand for the copper catalyst. |
| Reaction Reproducibility Issues | Inconsistent quality of reagents. | - Use high-purity, fresh reagents. Azides can be unstable and should be stored properly. |
| Variations in oxygen exposure. | - Standardize the degassing procedure and ensure a consistent inert atmosphere. | |
| Difficulty in Product Purification | Complex reaction mixture. | - Employ appropriate purification techniques such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase HPLC. |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general starting point for the conjugation of an alkyne-modified molecule with this compound. Optimization may be required for your specific application.
-
Reagent Preparation:
-
Dissolve the alkyne-modified molecule (1.0 eq.) and this compound (1.2-2.0 eq.) in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or t-BuOH).
-
Prepare a fresh stock solution of copper(II) sulfate (CuSO₄·5H₂O) in water.
-
Prepare a fresh stock solution of a suitable ligand (e.g., THPTA) in water. The final ligand to copper ratio should be around 5:1.
-
Prepare a fresh stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the solution of the alkyne-modified molecule and this compound.
-
Add the copper(II) sulfate solution and the ligand solution to the reaction mixture.
-
Thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-20 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction Monitoring and Work-up:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE for proteins).
-
Once the reaction is complete, the product can be purified using methods such as size-exclusion chromatography, ion-exchange chromatography, or HPLC.
-
Analytical Techniques for Reaction Monitoring and Characterization
| Technique | Purpose | Information Obtained |
| Size-Exclusion Chromatography (SEC) | Purification and analysis of PEGylated products. | Separation based on hydrodynamic radius, allowing for the removal of unreacted small molecules. |
| Ion-Exchange Chromatography (IEX) | Purification of PEGylated proteins. | Separation based on surface charge, which can be altered by PEGylation. Can separate positional isomers. |
| Reverse Phase HPLC (RP-HPLC) | Analysis and purification of PEGylated peptides and small proteins. | Separation based on hydrophobicity. |
| LC-MS | Reaction monitoring and product characterization. | Provides molecular weight information to confirm the formation of the desired conjugate. |
| SDS-PAGE | Analysis of protein PEGylation. | Visualizes the increase in molecular weight of the protein after PEGylation. |
Visualizations
References
Technical Support Center: Optimizing CG-PEG5-Azido Click Chemistry
Welcome to the technical support center for optimizing your click chemistry reactions involving CG-PEG5-azido. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve successful conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the key differences between copper-catalyzed (CuAAC) and strain-promoted (SPAAC) click chemistry for my this compound?
A1: The choice between CuAAC and SPAAC depends on your specific application. CuAAC requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent.[1][2] This method is known for its fast reaction kinetics and high yields. However, the copper catalyst can be toxic to living cells, making it less suitable for in vivo studies unless carefully managed.[3]
Strain-promoted azide-alkyne cycloaddition (SPAAC), on the other hand, is a copper-free method.[3] It utilizes a strained cyclooctyne (like DBCO or BCN) that reacts directly with the azide of your this compound.[4] This approach is highly biocompatible and ideal for live-cell imaging and in vivo applications. The main trade-off is that SPAAC reactions can be slower than CuAAC.
Q2: Which type of alkyne should I use to react with my this compound?
A2: For CuAAC, you will use a terminal alkyne. For SPAAC, you will need a strained cyclooctyne derivative such as DBCO (dibenzocyclooctyne) or BCN (bicyclo[6.1.0]nonyne). The PEG5 linker on your azide is designed to enhance aqueous solubility, which is beneficial for both reaction types, especially when working with biomolecules.
Q3: My reaction yield is low. What are the potential causes?
A3: Low reaction yields in click chemistry can stem from several factors:
-
Reagent Quality and Stability: Ensure your this compound and alkyne are not degraded. Strained cyclooctynes, in particular, can be sensitive to prolonged storage or acidic conditions.
-
Incorrect Stoichiometry: An improper ratio of azide to alkyne can lead to one reagent being the limiting factor. A slight excess of one component (often the less critical or more soluble one) can help drive the reaction to completion.
-
Solubility Issues: While the PEG5 linker improves water solubility, your target molecule or alkyne might have poor solubility in the reaction buffer, leading to a heterogeneous mixture and reduced reaction rates.
-
Steric Hindrance: Bulky molecules or functional groups near the azide or alkyne can physically impede the reaction.
-
(For CuAAC) Inactive Catalyst: The copper(I) catalyst is prone to oxidation to the inactive copper(II) state. The presence of a reducing agent and a stabilizing ligand is crucial.
Troubleshooting Guide
This guide addresses common problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation (CuAAC) | Copper Catalyst Oxidation: The Cu(I) catalyst is oxidized and inactive. | Ensure you are using a fresh solution of a reducing agent like sodium ascorbate. Work with degassed buffers to minimize dissolved oxygen. The use of a stabilizing ligand like TBTA or the water-soluble THPTA is highly recommended to protect the Cu(I) catalyst. |
| Incompatible Buffer: Tris buffer can inhibit the copper catalyst. | Use compatible buffers such as phosphate, carbonate, or HEPES in the pH range of 6.5-8.0. | |
| Precipitate Formation: A red or purple precipitate may form, indicating a reaction between the alkyne and the copper catalyst. | This can be prevalent with certain alkynes like propiolic acid. Trying different solvent systems, such as acetonitrile/water, or using a copper-coordinating ligand may help stabilize the catalyst. | |
| Low or No Product Formation (SPAAC) | Reagent Instability: The strained cyclooctyne has degraded. | Use fresh reagents. Avoid acidic conditions and prolonged storage of cyclooctyne stock solutions. |
| Steric Hindrance: The reactive sites are blocked. | If possible, consider designing linkers that create more space between the reactive groups and the core molecules. | |
| Slow Reaction Rate: The intrinsic kinetics of the specific cyclooctyne and azide pair are slow. | Increase the concentration of the reactants or allow the reaction to proceed for a longer time. Ensure the temperature is optimal for the reaction. | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent concentrations of stock solutions. | Prepare fresh stock solutions and accurately determine their concentrations. For CuAAC, pre-mixing the copper sulfate and ligand before adding to the reaction mixture can improve consistency. |
| Oxygen Contamination (CuAAC): Dissolved oxygen in the reaction buffer is deactivating the catalyst. | Degas all aqueous buffers before use by sparging with an inert gas like argon or nitrogen. | |
| Difficulty in Product Purification | Excess Reagents: Unreacted azide or alkyne complicates purification. | Optimize the stoichiometry to minimize excess reagents. If one reagent is a small molecule, using a larger excess and then removing it via dialysis or size-exclusion chromatography can be an effective strategy. |
| Removal of Copper (CuAAC): Residual copper can interfere with downstream applications. | Use a copper chelator to remove the catalyst after the reaction is complete. The use of water-soluble ligands like THPTA can also facilitate easier removal of the copper complex. |
Experimental Protocols
Below are generalized protocols for CuAAC and SPAAC reactions that can be adapted for your this compound.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a starting point for conjugating an alkyne-modified molecule to this compound.
Materials:
-
This compound
-
Alkyne-modified molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA (or TBTA) ligand stock solution (e.g., 100 mM in water or DMSO/tBuOH)
-
Sodium Ascorbate stock solution (e.g., 300 mM in water, freshly prepared)
-
Reaction Buffer (e.g., PBS, HEPES, pH 7.4)
Procedure:
-
In a microcentrifuge tube, dissolve your alkyne-modified molecule and this compound in the reaction buffer. The final concentrations should typically be in the range of 50-500 µM. A 1.5 to 2-fold excess of the less critical component can be used.
-
Add the THPTA ligand solution to the tube. A common ratio is 5 equivalents of ligand to 1 equivalent of copper.
-
Add the CuSO₄ solution to the mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes. Reaction time may need optimization.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, SDS-PAGE if conjugating to a protein).
-
Purify the conjugate using a suitable method (e.g., dialysis, size-exclusion chromatography, or ethanol precipitation for oligonucleotides).
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general guideline for the copper-free conjugation of a cyclooctyne-modified molecule to this compound.
Materials:
-
This compound
-
Cyclooctyne-modified molecule (e.g., DBCO-functionalized)
-
Reaction Buffer (e.g., PBS, HEPES, pH 7.4)
-
Co-solvent (e.g., DMSO or DMF, if needed for solubility)
Procedure:
-
Dissolve the this compound in the reaction buffer to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO) to a stock concentration of 10-100 mM.
-
In a microcentrifuge tube, combine the this compound solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.
-
If necessary, add a small amount of co-solvent to ensure the solubility of all reactants. Keep the final percentage of the organic solvent low, especially for reactions involving proteins.
-
Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are typically longer than for CuAAC and can range from 1 to 24 hours.
-
Monitor the reaction progress using an appropriate analytical technique.
-
Purify the final conjugate.
Quantitative Data Summary
The optimal concentrations for your specific reactants may vary. The following tables provide a general starting point for optimization based on published protocols.
Table 1: Typical Reaction Component Concentrations for CuAAC
| Component | Stock Concentration | Final Concentration | Notes |
| Azide/Alkyne | 1-10 mM | 50 - 500 µM | |
| CuSO₄ | 20 mM | 50 - 250 µM | |
| Ligand (e.g., THPTA) | 50-100 mM | 250 - 1250 µM | A 5:1 ligand to copper ratio is often recommended. |
| Sodium Ascorbate | 100-300 mM | 2.5 - 5 mM | Should be prepared fresh. |
| Aminoguanidine (optional) | 100 mM | 1-5 mM | Can be included to scavenge reactive oxygen species. |
Table 2: Typical Reaction Component Concentrations for SPAAC
| Component | Stock Concentration | Final Concentration | Notes |
| Azide | 1-10 mM | 50 - 500 µM | |
| Cyclooctyne | 10-100 mM | 50 - 500 µM | A slight excess (1.5-2x) of one component can be beneficial. |
| Co-solvent (e.g., DMSO) | - | <10% (v/v) | Use the minimum amount necessary to ensure solubility. |
Visualized Workflows
The following diagrams illustrate the general experimental workflows for CuAAC and SPAAC.
Caption: General experimental workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Logical troubleshooting workflow for low yield in click chemistry reactions.
References
Technical Support Center: Enhancing PROTAC Efficiency with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when designing and optimizing Proteolysis Targeting Chimeras (PROTACs) that utilize polyethylene glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a PEG linker in a PROTAC?
A1: The linker in a PROTAC is a critical component that connects the ligand binding to the protein of interest (POI) with the ligand that recruits an E3 ubiquitin ligase.[1][2] Far from being a passive spacer, the linker's composition and length are crucial for the PROTAC's efficacy.[1][2] PEG linkers are frequently used because they offer several key advantages:
-
Enhanced Solubility: The repeating ethylene glycol units in PEG linkers are hydrophilic, which can significantly improve the aqueous solubility of the often large and lipophilic PROTAC molecule.[2] This is critical for handling, formulation, and pharmacokinetic profiles.
-
Modulation of Cell Permeability: While highly hydrophilic linkers can sometimes impede passive diffusion across cell membranes, the flexibility of PEG linkers allows them to adopt folded conformations. This folding can shield the PROTAC's polar surface area, creating a more compact structure that is better able to traverse the cell membrane.
-
Optimized Ternary Complex Formation: The linker's length and flexibility are paramount for the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.
Q2: How does PEG linker length critically impact PROTAC efficiency?
A2: The length of the PEG linker is a crucial parameter that must be empirically optimized for each specific POI and E3 ligase pair.
-
Too Short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase, thus inhibiting the formation of a stable ternary complex.
-
Too Long: An excessively long linker may not effectively bring the two proteins into the close proximity required for efficient ubiquitin transfer. This can result in reduced degradation efficiency or unproductive binding modes. Systematic variation of the PEG linker length is a common and effective strategy to identify the optimal configuration for maximum degradation efficacy.
Q3: What is the "hook effect" and how do PEG linkers influence it?
A3: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high PROTAC concentrations, leading to a bell-shaped dose-response curve. This occurs because excessive PROTAC molecules favor the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the productive ternary complex. The properties of the PEG linker, including its length and flexibility, can influence the concentration at which the hook effect appears. A well-designed linker that promotes stable and cooperative ternary complex formation can help mitigate the hook effect.
Q4: How does the hydrophilicity of PEG linkers affect cell permeability?
A4: The relationship is complex and requires a careful balance. While the inherent hydrophilicity of PEG improves solubility, it can be a disadvantage for crossing the lipophilic cell membrane. However, studies have shown that flexible PEG linkers can allow the PROTAC to behave like a "molecular chameleon," adopting a folded, less polar conformation in a nonpolar environment (like the cell membrane) and a more extended conformation in an aqueous environment. This conformational flexibility can shield polar moieties and is a key factor for achieving high passive cell permeability in molecules that are beyond the traditional "rule of 5" space.
Q5: Can linker composition, beyond just length, be more important than flexibility?
A5: Yes, in some cases, linker composition and rigidity can be more effective than a highly flexible PEG linker. While flexible linkers can adapt to the protein surfaces, this can come with an entropic penalty upon binding. Incorporating rigid elements (like piperazine, piperidine, or triazole rings) into the linker can pre-organize the molecule into an active conformation that favors ternary complex formation, potentially enhancing selectivity and stability. Modifying a PEG linker by replacing a glycol unit with a phenyl ring has also been shown to dramatically improve passive permeability. The optimal design often involves a fine-tuning of both length and the ratio of flexible to rigid components.
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase, but I observe poor or no degradation.
This is a common challenge indicating that while the individual components are active, they are not functioning together effectively.
| Possible Cause | Recommended Solution |
| Suboptimal Linker Length | The linker may not be the correct length to facilitate a productive ternary complex, even with good binary affinities. The spatial orientation is critical. |
| Synthesize a Library of PROTACs: Create a series of PROTACs with systematically varied PEG linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) to identify the optimal distance and geometry. Even small changes can have a significant impact. | |
| Inefficient Ternary Complex Formation | The PROTAC may not be effectively bringing the POI and E3 ligase together. The stability and cooperativity of the ternary complex are key determinants of degradation. |
| Directly Evaluate Ternary Complex Formation: Use biophysical assays like TR-FRET, Surface Plasmon Resonance (SPR), or Isothermal Titration Calorimetry (ITC) to measure the formation and stability of the ternary complex. This provides direct evidence of the PROTAC's primary mechanism. | |
| Poor Cell Permeability | The PROTAC may not be reaching its intracellular target at a sufficient concentration. The hydrophilicity of a long PEG linker can sometimes hinder cell uptake. |
| Assess Cell Permeability: Use assays like PAMPA or Caco-2 to measure permeability. If permeability is low, consider synthesizing PROTACs with shorter or more hydrophobic linkers (e.g., hybrid alkyl-PEG chains) to improve uptake. |
Problem 2: I observe a very pronounced "hook effect" at low PROTAC concentrations.
This suggests that binary complexes are forming preferentially over the productive ternary complex.
| Possible Cause | Recommended Solution |
| High-Affinity Binary Interactions | The individual ligands may have very high affinities for their respective proteins, favoring binary complex formation. |
| Modify Ligand Affinity: Potent degradation is often driven by ternary complex stability rather than high binary affinity. Consider using ligands with slightly lower binary affinities to shift the equilibrium towards ternary complex formation. | |
| Suboptimal Linker Conformation | The flexibility of the PEG linker might be adopting conformations that favor binary over ternary complexes. |
| Alter Linker Rigidity: Introduce more rigid elements into the linker (e.g., piperazine or phenyl rings) to constrain its conformation. This can improve cooperativity and mitigate the hook effect. |
Data Presentation: Impact of PEG Linker Length on PROTAC Performance
The following table summarizes representative data for a hypothetical series of BRD4-targeting PROTACs, illustrating the critical impact of PEG linker length on degradation efficiency and cell permeability.
| PROTAC ID | Linker Composition | DC₅₀ (nM)¹ | Dₘₐₓ (%)² | Cell Permeability (Papp x 10⁻⁶ cm/s)³ |
| PROTAC-PEG3 | 3 PEG Units | 150 | 75 | 0.8 |
| PROTAC-PEG4 | 4 PEG Units | 25 | >95 | 1.5 |
| PROTAC-PEG5 | 5 PEG Units | 10 | >95 | 2.2 |
| PROTAC-PEG6 | 6 PEG Units | 40 | 90 | 1.8 |
| PROTAC-PEG8 | 8 PEG Units | 250 | 60 | 0.5 |
¹DC₅₀: Concentration required to degrade 50% of the target protein. A lower value indicates higher potency. ²Dₘₐₓ: Maximum percentage of target protein degradation observed. ³Papp: Apparent permeability coefficient. A higher value indicates better passive diffusion. Note: This data is illustrative. The optimal linker length is highly dependent on the specific POI and E3 ligase pair.
Visual Diagrams
Caption: PROTAC-mediated protein degradation pathway.
Caption: An iterative workflow for PROTAC design and optimization.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Quantification
This protocol assesses the extent of target protein degradation following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Prepare a wide range of PROTAC concentrations via serial dilution (e.g., 10-point, 3-fold dilution starting from 10 µM). Include a vehicle control (e.g., DMSO).
-
Treat cells with the PROTAC dilutions for a predetermined time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20 µg) from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize and quantify the band intensities using a chemiluminescence imaging system.
-
Normalize the target protein intensity to the loading control. Plot the normalized protein levels against PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
-
Protocol 2: TR-FRET for Ternary Complex Formation
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
-
Reagents and Materials:
-
Tagged POI (e.g., His-tagged) and tagged E3 ligase complex (e.g., GST-tagged).
-
TR-FRET donor and acceptor reagents (e.g., anti-His-Terbium and anti-GST-d2).
-
PROTAC dilutions.
-
Assay buffer and low-volume 384-well plates.
-
-
Assay Procedure:
-
Prepare a serial dilution of the PROTAC in assay buffer.
-
Add fixed, optimized concentrations of the tagged POI and tagged E3 ligase to each well.
-
Add the PROTAC dilutions to the wells.
-
Add the TR-FRET donor and acceptor antibodies.
-
Incubate at room temperature for a specified time to allow the reaction to reach equilibrium.
-
-
Data Analysis:
-
Measure the fluorescence signal on a TR-FRET enabled plate reader.
-
Calculate the TR-FRET ratio (Acceptor emission / Donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (TC₅₀). A bell-shaped curve is expected, indicative of the hook effect.
-
References
Technical Support Center: Purification of CG-PEG5-Azido Conjugated Proteins
Welcome to the technical support center for the purification of proteins conjugated with CG-PEG5-azido. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical linker used in bioconjugation. It consists of a short polyethylene glycol (PEG) chain with five repeating units, an azide (-N3) group, and a reactive group for conjugation to a protein (the "CG" portion, which would be a functional group like an NHS ester or maleimide, is implied for protein conjugation prior to the azide's use). The azide group allows for "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to attach other molecules to the protein.[1][2][3] The PEG spacer enhances solubility and reduces steric hindrance.
Q2: What are the main challenges in purifying PEGylated proteins?
The purification of PEGylated proteins is challenging due to the heterogeneity of the reaction mixture, which can contain:
-
Unreacted protein
-
Unreacted PEG linker
-
Mono-, di-, and multi-PEGylated proteins
Separating these different species can be difficult because the addition of the PEG chain can mask the protein's native physicochemical properties, and the differences between various PEGylated forms can be subtle.
Q3: Which purification methods are most effective for this compound conjugated proteins?
Several chromatographic and filtration-based methods are commonly used, often in combination:
-
Size Exclusion Chromatography (SEC): Effective for separating molecules based on size. It is particularly useful for removing unreacted, small PEG linkers from the much larger conjugated protein.
-
Ion Exchange Chromatography (IEX): Separates molecules based on their net charge. PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This property can be exploited to separate PEGylated species from the un-PEGylated protein.
-
Hydrophobic Interaction Chromatography (HIC): Separates proteins based on hydrophobicity. While not as commonly used as SEC or IEX for PEGylated proteins, it can be a useful supplementary technique.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Useful for analytical-scale separation and purity assessment, especially for smaller proteins and peptides.
-
Ultrafiltration/Dialysis: These membrane-based techniques are effective for removing small molecules like unreacted PEG linkers and for buffer exchange. The choice of the molecular weight cutoff (MWCO) of the membrane is critical.
Troubleshooting Guide
Below are common problems encountered during the purification of this compound conjugated proteins and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of conjugated and unconjugated protein | Inappropriate column choice or gradient conditions in IEX. | Optimize the salt gradient in IEX to better resolve species with small charge differences. Consider using a high-resolution IEX column. |
| Insufficient resolution in SEC. | Use a longer SEC column or a resin with a smaller bead size for higher resolution. Ensure the sample volume is appropriate for the column size (typically <5% of the column volume). | |
| Low recovery of the conjugated protein | Non-specific binding of the protein to the chromatography resin. | Ensure the column is properly equilibrated. Adjust the buffer composition (e.g., pH, ionic strength) to minimize non-specific interactions. |
| The protein is precipitating on the column. | Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. | |
| The protein is being lost during ultrafiltration/dialysis. | Ensure the MWCO of the membrane is significantly smaller than the molecular weight of your protein conjugate. Check for non-specific binding to the membrane. | |
| Presence of unconjugated PEG linker in the final product | Inefficient removal by SEC or dialysis. | For SEC, use a desalting column with an appropriate exclusion limit (e.g., Sephadex G-25). For dialysis, use a membrane with a low MWCO (e.g., 1-3 kDa) and perform multiple, large-volume buffer exchanges. |
| Protein is not eluting from the affinity column | Elution conditions are too mild. | Increase the concentration of the eluting agent (e.g., imidazole for His-tagged proteins) or change the pH of the elution buffer. |
| The affinity tag is inaccessible. | Consider performing the purification under denaturing conditions to expose the tag. |
Experimental Workflows and Protocols
General Purification Workflow
The following diagram illustrates a typical workflow for the purification of a this compound conjugated protein.
Caption: A general workflow for the purification of this compound conjugated proteins.
Detailed Experimental Protocols
Protocol 1: Removal of Unreacted this compound Linker by Size Exclusion Chromatography (SEC)
This protocol is designed to separate the larger protein conjugate from the smaller, unreacted PEG linker.
Materials:
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/running buffer (e.g., Phosphate-Buffered Saline, PBS)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the desalting column with at least 5 column volumes of the desired buffer. This removes any storage solution and ensures the column is conditioned for the separation.
-
Sample Preparation: Centrifuge the reaction mixture to remove any precipitates.
-
Sample Application: Apply the sample to the top of the column. The sample volume should not exceed 30% of the total column bed volume for optimal resolution.
-
Elution: Elute the sample with the equilibration buffer.
-
Fraction Collection: Collect fractions as the sample elutes. The protein conjugate, being larger, will elute first in the void volume, while the smaller, unreacted PEG linker will be retained and elute later.
-
Analysis: Analyze the collected fractions by SDS-PAGE or UV-Vis spectroscopy (at 280 nm for the protein) to identify the fractions containing the purified conjugate.
Protocol 2: Separation of PEGylated and Un-PEGylated Protein by Ion Exchange Chromatography (IEX)
This protocol is suitable for separating the PEGylated protein from the native, un-PEGylated protein based on differences in surface charge.
Materials:
-
IEX column (cation or anion exchange, depending on the protein's pI and the buffer pH)
-
Binding buffer (low salt concentration)
-
Elution buffer (high salt concentration)
-
Chromatography system (e.g., FPLC or HPLC)
Procedure:
-
Column Equilibration: Equilibrate the IEX column with binding buffer until the conductivity and pH are stable.
-
Sample Loading: Load the sample (after removal of the unreacted PEG linker) onto the column.
-
Wash: Wash the column with several column volumes of binding buffer to remove any unbound molecules.
-
Elution: Apply a linear or step gradient of the elution buffer (increasing salt concentration). The PEGylated protein often elutes at a different salt concentration than the un-PEGylated protein due to the shielding of surface charges by the PEG chains.
-
Fraction Collection: Collect fractions across the elution gradient.
-
Analysis: Analyze the fractions using SDS-PAGE, Western blot, or mass spectrometry to identify the fractions containing the desired PEGylated protein.
Protocol 3: Buffer Exchange and Removal of Small Molecules by Dialysis
This protocol is useful for removing small molecule impurities and for buffer exchange.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa)
-
Dialysis buffer (the desired final buffer for the protein)
-
Large beaker
-
Magnetic stirrer
Procedure:
-
Prepare Dialysis Membrane: Pre-wet the dialysis tubing/cassette in the dialysis buffer.
-
Load Sample: Load the protein sample into the dialysis tubing/cassette and seal it.
-
Dialysis: Place the sealed tubing/cassette in a large beaker containing at least 100 times the sample volume of the dialysis buffer. Stir the buffer gently at 4°C.
-
Buffer Exchange: Allow dialysis to proceed for at least 4 hours. For efficient removal of small molecules, perform at least two to three buffer changes.
-
Sample Recovery: Carefully remove the sample from the dialysis tubing/cassette. The sample is now in the desired final buffer and purified from small molecule contaminants.
Decision-Making Workflow for Purification Strategy
The choice of purification strategy depends on the specific characteristics of the protein and the desired purity.
Caption: A decision workflow for selecting a suitable purification strategy.
References
- 1. immunomart.com [immunomart.com]
- 2. CG-PEG5-azido_TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Progress and Challenges in PEGylated Proteins Downstream Processing: A Review of the Last 8 Years - ProQuest [proquest.com]
Technical Support Center: Optimizing PROTAC Ternary Complex Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the impact of linker length on the formation of a stable and productive PROTAC ternary complex.
Troubleshooting Guides
This section addresses specific issues that may arise during your PROTAC experiments related to linker design and ternary complex formation.
Question 1: My PROTAC shows good binary binding to the target protein and the E3 ligase individually, but I observe minimal or no target degradation. What are the potential causes and solutions?
Answer:
This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here are several factors to investigate:
-
Suboptimal Linker Length: Even with strong binary affinities, the linker might not have the optimal length to facilitate the correct spatial orientation of the target protein and the E3 ligase for efficient ubiquitination.[1] A linker that is too short can cause steric hindrance, preventing simultaneous binding, while a linker that is too long may lead to an unstable and overly flexible ternary complex with inefficient ubiquitination.[2][3]
-
Poor Ternary Complex Cooperativity: The formation of the ternary complex can be cooperative, non-cooperative, or anti-cooperative. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is often linked to more efficient degradation.
-
Solution: Utilize biophysical assays such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Förster Resonance Energy Transfer (FRET) to directly measure ternary complex formation and determine the cooperativity (alpha value).
-
-
Unfavorable Ternary Complex Geometry: The current linker may promote a ternary complex conformation where the lysine residues on the target protein are not accessible to the E2-ubiquitin complex, thus preventing ubiquitination.
-
Solution: In addition to varying linker length, consider modifying the linker's composition by introducing more rigid or flexible elements. This can alter the conformational dynamics and potentially lead to a more productive geometry. Computational modeling can also be employed to predict and visualize potential ternary complex structures.
-
-
Low Cell Permeability or High Efflux: The physicochemical properties of the PROTAC, influenced by the linker, might hinder its ability to cross the cell membrane or lead to it being actively transported out of the cell.
-
Solution: Conduct cellular uptake and efflux assays to assess the intracellular concentration of your PROTAC. Modifications to the linker, such as incorporating polyethylene glycol (PEG) units, can improve solubility and permeability.
-
Question 2: My dose-response curve for target degradation shows a "hook effect." What does this mean and how can I mitigate it?
Answer:
The "hook effect" is characterized by a bell-shaped dose-response curve where, at high concentrations, the PROTAC's degradation efficiency decreases. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC:Target or PROTAC:E3 Ligase) rather than the productive ternary complex (Target:PROTAC:E3 Ligase), ultimately inhibiting degradation.
-
Confirmation and Mitigation:
-
Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range, including very low (pM to nM) and very high (µM) concentrations, to clearly delineate the bell-shaped curve.
-
Biophysical Confirmation: Techniques like mass photometry can be used to directly observe the formation of binary versus ternary complexes at different PROTAC concentrations.
-
Focus on Potency (DC50), Not Just Efficacy (Dmax): The optimal concentration for your PROTAC will be at the peak of the degradation curve. The key metrics to focus on are the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation achieved).
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC, and why is its length so critical?
A1: The linker is a crucial component of a PROTAC that connects the ligand binding to the target Protein of Interest (POI) with the ligand that recruits an E3 ubiquitin ligase. Its primary role is to bridge these two proteins, facilitating the formation of a ternary complex. The length and composition of the linker are critical because they dictate the geometry and stability of this complex. An optimal linker length ensures that the POI and E3 ligase are brought into close and productive proximity for the transfer of ubiquitin to the target protein, marking it for proteasomal degradation.
Q2: Is there a universal "optimal" linker length for all PROTACs?
A2: No, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Different protein pairs will have unique structural requirements for forming a stable and productive ternary complex. Therefore, empirical testing of a series of PROTACs with varying linker lengths is typically required to identify the most potent degrader for a given system. For example, a 16-atom linker was found to be optimal for ERα degradation, while a 15-17 atom linker was most effective for p38α degradation.
Q3: What are the most common types of linkers used in PROTAC design?
A3: The most common linker motifs are polyethylene glycol (PEG) chains and alkyl chains.
-
PEG linkers are often used to enhance the solubility and cell permeability of the PROTAC molecule.
-
Alkyl chains provide more rigidity, which can be advantageous in pre-organizing the binding moieties for ternary complex formation. The choice of linker type and its composition can significantly influence the overall physicochemical properties and biological activity of the PROTAC.
Q4: How does linker length influence the selectivity of a PROTAC?
A4: Linker length can significantly impact PROTAC selectivity. The formation of a stable ternary complex can introduce new protein-protein interactions between the target and the E3 ligase. These interactions can provide an additional layer of binding affinity and selectivity that is not present in the binary interactions alone. For instance, the BET bromodomain degrader MZ1 uses a pan-selective BET inhibitor, but the PROTAC itself is more selective for degrading BRD4 over other BET family members due to favorable interactions within the ternary complex. By optimizing the linker, it's possible to design PROTACs that selectively degrade one protein over closely related family members.
Data Presentation
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC A | 9 | >1000 | <20 | |
| PROTAC B | 12 | ~100 | ~60 | |
| PROTAC C | 16 | ~25 | >80 | **** |
| PROTAC D | 19 | ~200 | ~50 | |
| PROTAC E | 21 | >500 | <30 |
This table summarizes data showing that a 16-atom linker was optimal for ERα degradation, with both shorter and longer linkers resulting in reduced efficacy.
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC F | 12 | 500 | 40 | |
| PROTAC G | 15-17 | 50 | 90 | **** |
| PROTAC H | 20 | 300 | 60 |
This table illustrates that for p38α degradation, a linker length in the range of 15-17 atoms was identified as the most effective.
Experimental Protocols
Protocol 1: Assessing Ternary Complex Formation using Förster Resonance Energy Transfer (FRET)
Objective: To quantitatively measure the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in vitro.
Materials:
-
Purified, fluorescently labeled target protein (e.g., with a donor fluorophore like Alexa Fluor 488).
-
Purified, fluorescently labeled E3 ligase (e.g., with an acceptor fluorophore like Alexa Fluor 647).
-
PROTAC of interest.
-
Assay buffer (e.g., PBS with 0.01% Tween-20).
-
Microplate reader with FRET capabilities.
Procedure:
-
Prepare a serial dilution of the PROTAC in the assay buffer.
-
In a microplate, add a constant concentration of the fluorescently labeled target protein and E3 ligase to each well.
-
Add the different concentrations of the PROTAC to the wells. Include a control well with no PROTAC.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal is indicative of ternary complex formation.
Protocol 2: Western Blot for Target Protein Degradation
Objective: To visually and quantitatively assess the reduction in the level of a target protein in cells following PROTAC treatment.
Materials:
-
Cell line of interest.
-
PROTAC of interest.
-
Cell lysis buffer.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle-treated control.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Logical relationship of linker length and PROTAC efficacy.
Caption: Workflow for evaluating PROTAC linker efficacy.
References
Technical Support Center: Overcoming Solubility Challenges of PEGylated PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues commonly encountered with PEGylated Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why do my PEGylated PROTACs have poor aqueous solubility despite the presence of a hydrophilic PEG linker?
A1: While polyethylene glycol (PEG) linkers are incorporated into PROTAC design to enhance hydrophilicity and aqueous solubility, the overall solubility is a composite property influenced by the two ligands (the warhead and the E3 ligase binder) and the linker itself.[1][2] PROTACs are often large, complex molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability, which a PEG chain may not sufficiently overcome, especially if the warhead and E3 ligase ligand are highly hydrophobic.[1][3]
Q2: What is the first step I should take to troubleshoot the poor solubility of my PEGylated PROTAC?
A2: The initial and most critical step is to accurately quantify the solubility of your compound in relevant aqueous buffers (e.g., PBS, cell culture media).[1] This provides a baseline to evaluate the effectiveness of any improvement strategies. Simple adjustments to the buffer, such as pH or ionic strength, can sometimes enhance solubility, particularly if your PROTAC possesses ionizable groups. For instance, PROTACs with basic nitrogen moieties may exhibit improved solubility at a lower pH.
Q3: What are some common formulation strategies to improve the solubility of my PEGylated PROTAC for in vitro and in vivo studies?
A3: Several formulation technologies can significantly enhance the solubility of poorly soluble molecules like PROTACs. The most common and successful approaches include:
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix prevents crystallization and can maintain a supersaturated state in solution. This is a well-established technique for improving the dissolution and bioavailability of poorly soluble drugs.
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and oral absorption of lipophilic PROTACs.
-
Co-solvents: For in vitro assays, the addition of a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol, PEG 400, or propylene glycol to the final buffer can improve solubility.
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of PROTACs.
Q4: How does the length of the PEG linker affect the solubility of a PROTAC?
A4: The length of the PEG linker plays a crucial role in the physicochemical properties of a PROTAC. Generally, longer PEG chains increase the hydrophilicity and, consequently, the aqueous solubility of the PROTAC. However, there is an optimal length, as excessively long and polar linkers can negatively impact cell permeability. The linker's composition, flexibility, and attachment points also significantly influence the overall properties of the PROTAC.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your PEGylated PROTACs.
Problem: My PEGylated PROTAC precipitates out of solution upon dilution from a DMSO stock into an aqueous buffer.
Workflow for Troubleshooting PROTAC Solubility Issues
References
Technical Support Center: Preventing Protein Aggregation During Labeling with CG-PEG5-azido
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation during labeling with azido-functionalized PEG reagents, such as CG-PEG5-azido. The guidance provided assumes that "this compound" is an amine-reactive reagent, likely an N-hydroxysuccinimide (NHS) ester, which is a common chemistry for such compounds.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it label proteins?
A1: this compound is a polyethylene glycol (PEG) based linker that contains an azide group. It is typically used in bioconjugation and for the synthesis of PROTACs.[1][2][3] The labeling process generally involves an amine-reactive group, most commonly an N-hydroxysuccinimide (NHS) ester, which is not explicitly in the name but is a standard chemistry for such reagents.[4][5] This NHS ester reacts with primary amines on the protein surface, such as the side chain of lysine residues and the N-terminus, to form a stable amide bond. This process attaches the PEG5-azido moiety to the protein.
Q2: What are the primary causes of protein aggregation when labeling with this compound?
A2: Protein aggregation during labeling can arise from several factors:
-
Over-labeling: The addition of too many PEG molecules can alter the protein's surface charge and isoelectric point (pI), potentially leading to reduced solubility and aggregation.
-
Hydrophobicity of the linker: While PEG itself is hydrophilic, the complete linker molecule may have hydrophobic characteristics that, when conjugated to the protein surface, can increase the protein's overall hydrophobicity and promote self-association.
-
Sub-optimal buffer conditions: Incorrect pH, low ionic strength, or the absence of stabilizing agents can render the protein more susceptible to aggregation during the labeling process. Proteins are often least soluble at their isoelectric point (pI).
-
High protein concentration: Higher protein concentrations can increase the frequency of intermolecular interactions, which can lead to aggregation.
-
Reaction temperature: Elevated temperatures can sometimes induce protein unfolding, exposing hydrophobic cores and leading to aggregation.
-
Reagent addition: Adding the labeling reagent (dissolved in an organic solvent like DMSO) too quickly can create localized high concentrations, potentially causing protein denaturation and precipitation.
Q3: How does the PEG component of this compound help in preventing aggregation?
A3: The polyethylene glycol (PEG) chain is hydrophilic and biocompatible. When conjugated to a protein, PEG can increase the protein's hydrodynamic volume and solubility. It forms a flexible, protective layer around the protein, which can mask hydrophobic patches on the protein surface and sterically hinder intermolecular interactions that lead to aggregation.
Q4: What are some immediate signs of protein aggregation during my labeling experiment?
A4: Signs of protein aggregation can range from the obvious to the subtle. Visually, you might observe turbidity, cloudiness, or the formation of visible precipitates in your reaction tube. On a more sensitive level, you might notice an increase in the baseline of a UV-Vis spectrophotometer reading due to light scattering by aggregates.
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness Upon Adding this compound
This is often a sign of rapid aggregation due to reagent solubility issues or protein instability under the initial reaction conditions.
| Possible Cause | Recommended Solution | Rationale |
| Poor Reagent Solubility | Dissolve the this compound reagent completely in an anhydrous organic solvent (e.g., DMSO or DMF) before adding it to the protein solution. Add the dissolved reagent to the protein solution slowly and dropwise with gentle mixing. | NHS esters can have limited aqueous solubility. Adding the solid reagent directly or adding the dissolved reagent too quickly can cause it to precipitate and can also create localized high concentrations of the organic solvent, which may denature the protein. |
| High Reagent Concentration | Start with a lower molar excess of the labeling reagent. Perform a titration to find the optimal reagent-to-protein ratio. | A large excess of the labeling reagent can lead to its own precipitation or cause rapid, uncontrolled modification of the protein, leading to aggregation. |
| Incorrect Buffer pH | Ensure the labeling buffer pH is between 7.2 and 8.5. For proteins sensitive to higher pH, a buffer closer to physiological pH (7.4) may be necessary, though the reaction will be slower. The pH should be at least one unit away from the protein's isoelectric point (pI). | NHS ester reactions are most efficient at a slightly alkaline pH where primary amines are deprotonated. However, protein stability is paramount, and a pH that minimizes solubility should be avoided. |
Issue 2: Gradual Increase in Turbidity or Aggregation During Incubation
This suggests that while the initial conditions are tolerated, the modified protein is less stable over the course of the reaction.
| Parameter to Optimize | Recommended Action | Rationale |
| Molar Ratio of Reagent | Reduce the molar excess of this compound to protein. A starting point of 10-20 fold molar excess is common, but this should be optimized for each protein. | A high degree of labeling can significantly alter the physicochemical properties of the protein, leading to instability. |
| Protein Concentration | Perform the labeling reaction at a lower protein concentration (e.g., 1-5 mg/mL). | Lower concentrations reduce the likelihood of intermolecular interactions that can lead to aggregation. |
| Temperature | Conduct the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2-4 hours or overnight). | Lower temperatures can slow down the processes of protein unfolding and aggregation, giving the labeling reaction more time to proceed under more stable conditions. |
| Buffer Composition | Add stabilizing excipients to the reaction buffer. | These additives can help maintain protein solubility and prevent aggregation. |
| - Glycerol or Sorbitol: 5-20% (w/v) | These are osmolytes that favor the protein's native, more compact state. | |
| - Arginine: 50-100 mM | Arginine can suppress protein aggregation by binding to hydrophobic patches and reducing protein-protein interactions. | |
| - Non-ionic detergents (e.g., Tween-20): 0.01-0.1% | These can help to solubilize proteins and prevent aggregation driven by hydrophobic interactions. |
Issue 3: Aggregation Observed After Purification or During Storage
This indicates that the final labeled protein is less stable in the storage buffer or that the purification process itself induced aggregation.
| Problem Area | Recommended Action | Rationale |
| Inappropriate Storage Buffer | Screen for an optimal storage buffer for the labeled protein. This may require a different pH or higher ionic strength than the buffer used for the unlabeled protein. Include stabilizing additives as mentioned above. | The properties of the protein (pI, surface hydrophobicity) have been altered by the labeling. The original storage buffer may no longer be optimal. |
| Freeze-Thaw Induced Aggregation | If storing the protein frozen (-20°C or -80°C), include a cryoprotectant like glycerol (up to 50%). Aliquot the labeled protein into smaller volumes to avoid multiple freeze-thaw cycles. | Cryoprotectants prevent the formation of ice crystals that can denature proteins. |
| Purification Method | Ensure that the purification method (e.g., Size Exclusion Chromatography) is performed in a buffer that is optimal for the labeled protein's stability. | The buffer used during purification can affect the stability of the newly labeled protein. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with an Azido-PEG-NHS Ester
This protocol provides a starting point for labeling a protein with a reagent like this compound, assuming it is an NHS ester. Optimization will be required for each specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS ester (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification tools (e.g., desalting column or dialysis cassette)
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve the Azido-PEG-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction:
-
Calculate the required volume of the 10 mM Azido-PEG-NHS ester stock solution to achieve the desired molar excess (start with a 20-fold molar excess).
-
Slowly add the calculated volume of the dissolved reagent to the protein solution while gently stirring. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, protected from light.
-
-
Quenching (Optional): To stop the reaction, you can add a quenching buffer (e.g., Tris) to a final concentration of 50-100 mM to react with any excess NHS ester.
-
Purification: Remove the excess, unreacted labeling reagent and byproducts using a desalting column (e.g., Sephadex G-25) or by dialysis against a suitable storage buffer.
-
Characterization: Determine the final protein concentration and assess the degree of labeling and aggregation state.
Protocol 2: Assessing Protein Aggregation by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique that measures the size distribution of particles in a solution.
Materials:
-
Labeled and unlabeled protein samples
-
DLS instrument and compatible low-volume cuvettes
-
Low-protein-binding 0.22 µm syringe filters
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Sample Preparation:
-
Filter the protein samples (both labeled and a control of unlabeled protein) through a 0.22 µm filter directly into a clean DLS cuvette to remove dust and large, non-specific aggregates.
-
A sample volume of 20-30 µL is typically sufficient.
-
-
Measurement:
-
Place the cuvette in the instrument.
-
Perform the measurement according to the instrument's software instructions. Collect at least 10-20 measurements for each sample to ensure reproducibility.
-
-
Data Analysis:
-
Analyze the data to obtain the size distribution (by intensity and volume), the average hydrodynamic radius (Rh), and the polydispersity index (PDI).
-
An increase in the average particle size or the appearance of a second population of larger particles in the labeled sample compared to the control is indicative of aggregation. A PDI value above 0.2-0.3 often suggests the presence of aggregates.
-
Protocol 3: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size. Aggregates, being larger than the monomeric protein, will elute earlier.
Materials:
-
Labeled and unlabeled protein samples
-
HPLC or FPLC system with a UV detector
-
SEC column appropriate for the size of the protein and its potential aggregates
-
Mobile phase (a buffer that ensures the stability of the protein)
Procedure:
-
System Preparation: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved. The mobile phase should be filtered and degassed.
-
Sample Preparation: Centrifuge and filter the protein samples (0.22 µm filter) to remove any large particulates before injection.
-
Injection and Separation:
-
Inject a defined volume of the protein sample onto the column.
-
Run the separation under isocratic conditions (constant mobile phase composition and flow rate).
-
-
Data Analysis:
-
Monitor the elution profile using the UV detector (typically at 280 nm).
-
Compare the chromatograms of the labeled and unlabeled protein. The appearance of new peaks that elute earlier than the main monomer peak indicates the presence of soluble aggregates (dimers, trimers, etc.).
-
Quantify the percentage of aggregate by integrating the area of the aggregate peaks relative to the total area of all protein peaks.
-
Visualizations
Caption: Workflow for labeling, purification, and analysis.
Caption: Logical workflow for troubleshooting aggregation.
References
Technical Support Center: Catalyst Selection for Efficient CuAAC Reactions
Welcome to our dedicated support center for researchers, scientists, and drug development professionals engaged in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges and optimize your experiments for efficient and reliable results.
Frequently Asked Questions (FAQs)
Q1: My CuAAC reaction has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in CuAAC reactions can be attributed to several factors:
-
Oxidation of Copper(I) Catalyst: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, often due to the presence of oxygen.[1][2] To prevent this, it is crucial to perform reactions under an inert atmosphere (e.g., nitrogen or argon) and to use a reducing agent like sodium ascorbate to maintain the copper in its +1 oxidation state.[1][3]
-
Inhibitory Buffer Components: Certain buffers, such as Tris, can chelate the copper catalyst, reducing its activity. It is advisable to use non-coordinating buffers like phosphate, HEPES, or MOPS.[1]
-
Poor Ligand Choice or Concentration: Ligands are essential for stabilizing the Cu(I) catalyst and accelerating the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) and tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are commonly used and have been shown to significantly enhance reaction rates.
-
Low Reactant Concentration: Very low concentrations of either the azide or alkyne can lead to a significantly slower reaction rate.
-
Reactant Accessibility: For large biomolecules, the azide or alkyne functional groups may be buried within the molecule's structure, making them inaccessible to the catalyst. Performing the reaction in denaturing or solvating conditions, such as with the addition of DMSO, can help.
Q2: I am observing the formation of byproducts in my CuAAC reaction. What are they and how can I avoid them?
A2: A common side reaction in CuAAC is the oxidative homocoupling of the alkyne substrate, which results in the formation of a diacetylene byproduct. This is particularly common when the reaction is exposed to oxygen. The use of an antioxidant, such as sodium ascorbate, and maintaining an inert atmosphere can effectively suppress this side reaction. Additionally, byproducts can arise from the degradation of biomolecules due to reactive oxygen species (ROS) generated by the copper catalyst and ascorbate. The addition of a ligand and aminoguanidine can help mitigate this issue.
Q3: Can I use internal alkynes in a CuAAC reaction?
A3: Standard CuAAC protocols are most efficient for terminal alkynes. Internal alkynes generally exhibit significantly lower reactivity. While some success may be achieved by modifying reaction conditions, such as using higher temperatures and specialized ligands, alternative catalytic systems like Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) are often more effective for internal alkynes.
Q4: How do I choose the right copper source for my reaction?
A4: The most convenient method for many applications is the in situ generation of Cu(I) from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent like sodium ascorbate. This approach is particularly common for reactions in aqueous systems. Alternatively, Cu(I) salts like copper(I) iodide (CuI) or copper(I) bromide (CuBr) can be used directly, which is often preferred for reactions in organic solvents.
Q5: What is the optimal ligand-to-copper ratio?
A5: The optimal ligand-to-copper ratio can depend on the specific ligand and reaction conditions. For bioconjugation reactions using THPTA, a ligand-to-copper ratio of 5:1 is often recommended to protect biomolecules from oxidation by reactive oxygen species. However, for other ligands and applications, a 1:1 or 2:1 ratio may be sufficient. It is advisable to optimize this ratio for your specific system.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Oxidation of Cu(I) to inactive Cu(II). | Degas solvents and run the reaction under an inert atmosphere (N₂ or Ar). Use a fresh solution of a reducing agent like sodium ascorbate. |
| Inhibitory components in the reaction mixture (e.g., Tris buffer, thiols). | Use non-coordinating buffers (e.g., phosphate, HEPES). If thiols are present, consider using excess copper or sacrificial metals like Zn(II) or Ni(II). | |
| Poor solubility or accessibility of reactants. | Add a co-solvent like DMSO to improve solubility. For biomolecules, consider denaturing conditions to expose the reactive groups. | |
| Suboptimal catalyst loading. | Increase the catalyst loading, especially for reactions with low reactant concentrations. | |
| Byproduct Formation | Oxidative homocoupling of the alkyne. | Ensure the reaction is oxygen-free. Use an adequate amount of sodium ascorbate. |
| Degradation of sensitive biomolecules. | Use an accelerating ligand (e.g., THPTA) in a 5:1 ratio to copper. Consider adding aminoguanidine to scavenge reactive byproducts. | |
| Reaction Reproducibility Issues | Degradation of stock solutions (especially sodium ascorbate). | Prepare fresh solutions of reagents, particularly sodium ascorbate, before each experiment. |
| Inconsistent order of reagent addition. | Follow a consistent protocol. It is often recommended to premix the copper salt and ligand before adding them to the azide and alkyne solution, followed by the addition of the reducing agent to initiate the reaction. | |
| Reaction with Internal Alkynes is Slow or Fails | Inherently lower reactivity of internal alkynes in CuAAC. | Increase reaction temperature and catalyst loading. Screen different ligands. Consider using a RuAAC catalyst system, which is more effective for internal alkynes. |
| Precipitate Formation | Formation of insoluble copper-acetylide complexes. | Change the solvent system. Acetonitrile/water mixtures can sometimes help by stabilizing the copper catalyst. |
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst system can significantly impact the efficiency of a CuAAC reaction. The following table summarizes the performance of various common catalytic systems.
| Catalyst System | Catalyst Loading (mol%) | Solvent | Reaction Time | Yield (%) | Reference(s) |
| CuI (ligand-free) | 1 | Cyrene™ | 0.5 h | Low | |
| CuBr (ligand-free) | 0.5 | Neat | 5 min | <10 | |
| CuSO₄/Sodium Ascorbate | 1-10 | H₂O, t-BuOH/H₂O, DMSO | 1-24 h | >90 (for terminal alkynes) | |
| CuI/Ligand | 5-20 | Toluene, DMF | 24-72 h | Variable (for internal alkynes) | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.5 | Neat | 5 min | >99 | |
| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | 0.005 (50 ppm) | Neat | 1 h | >99 |
Experimental Protocols
Protocol 1: General Procedure for CuAAC in Aqueous Solution
This protocol is suitable for bioconjugation and other reactions in aqueous buffers.
-
Reagent Preparation:
-
Prepare a stock solution of your alkyne-containing molecule and azide-containing molecule in a suitable buffer (e.g., phosphate buffer).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 100 mM in water).
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM in water).
-
Prepare a stock solution of a water-soluble ligand such as THPTA (e.g., 50 mM in water).
-
-
Reaction Setup:
-
In a reaction tube, combine the alkyne and azide solutions to the desired final concentrations.
-
Prepare a premixed solution of the copper and ligand. For a 5:1 ligand-to-copper ratio, mix the appropriate volumes of the CuSO₄ and THPTA stock solutions.
-
Add the copper/ligand premix to the alkyne/azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Reaction and Monitoring:
-
Gently mix the reaction and allow it to proceed at room temperature. To minimize oxygen exposure, the tube can be capped.
-
The reaction time can range from 1 to 24 hours, depending on the substrates.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, TLC, or fluorescence if using a fluorogenic azide).
-
-
Work-up:
-
Once the reaction is complete, the product can be purified by methods such as size-exclusion chromatography, dialysis, or extraction, depending on the nature of the product.
-
Protocol 2: General Procedure for CuAAC in Organic Solvents
This protocol is suitable for small molecule synthesis in organic solvents.
-
Reagent Preparation:
-
Dissolve the alkyne and azide substrates in an anhydrous, non-coordinating solvent (e.g., DMF, toluene) in a flame-dried Schlenk flask under an inert atmosphere (e.g., argon).
-
-
Reaction Setup:
-
To the flask, add the Cu(I) source (e.g., CuI, 1-10 mol%) and, if used, a ligand (e.g., TBTA, 1-10 mol%).
-
Stir the mixture at room temperature or heat as required.
-
-
Reaction and Monitoring:
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
The copper catalyst can be removed by filtering the reaction mixture through a pad of Celite or by washing the organic solution with an aqueous solution of a chelating agent like EDTA or ammonia.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
-
Mandatory Visualizations
Caption: Simplified catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: General experimental workflow for a CuAAC reaction.
References
PROTAC Off-Target Effects: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the specificity of your targeted protein degradation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of PROTAC off-target effects?
A1: Off-target effects in PROTACs can arise from several factors:
-
Warhead Promiscuity: The ligand targeting your protein of interest (POI) may have affinity for other proteins with similar binding domains.
-
E3 Ligase Ligand Activity: The moiety recruiting the E3 ligase (e.g., derivatives of thalidomide for Cereblon or HIF-1α for VHL) can have its own biological activities, including the degradation of endogenous substrates of the E3 ligase, often referred to as "off-target neosubstrates". For instance, pomalidomide-based PROTACs can lead to the degradation of zinc-finger (ZF) proteins.[1]
-
Ternary Complex Instability: The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is crucial for selective degradation. Unstable or non-cooperative complexes can lead to the ubiquitination and degradation of unintended proteins.[2]
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-POI or PROTAC-E3 ligase) that are not productive for degradation, which can lead to off-target pharmacology.[3][4]
Q2: How can I rationally design PROTACs to enhance selectivity?
A2: Several strategies can be employed during the design phase to improve PROTAC selectivity:
-
Optimize the Warhead: Select a warhead with high intrinsic selectivity for your target protein.
-
Linker Engineering: The length, rigidity, and attachment points of the linker are critical for forming a stable and selective ternary complex.[2] Optimization of the linker can improve the affinity of the PROTAC for the target protein and enhance the stability of the ternary complex.
-
E3 Ligase Selection: Different E3 ligases have varying substrate specificities and tissue expression profiles. Choosing an E3 ligase that is preferentially expressed in the target tissue can reduce off-target effects in other tissues.
-
Structure-Based Design: Utilize structural information of the ternary complex to guide the design of new PROTACs. This can help in creating novel protein-protein interactions that enhance cooperative binding and selectivity.
-
Covalent PROTACs: Introducing covalent modifications can increase the selectivity of PROTACs for their targets and improve their cellular uptake, thereby enhancing degradation efficiency.
Q3: What are the most effective methods for identifying off-target effects?
A3: A multi-faceted approach is recommended for the comprehensive identification of off-target effects:
-
Global Quantitative Proteomics: Mass spectrometry-based proteomics is the gold standard for unbiasedly identifying and quantifying changes in the entire proteome following PROTAC treatment. This can reveal unintended protein degradation.
-
Targeted Proteomics: This method can be used to specifically and accurately quantify known or suspected off-target proteins.
-
Western Blotting: This technique is essential for validating the degradation of potential off-targets identified through proteomics.
-
Cellular Thermal Shift Assay (CETSA): CETSA can be used to confirm the direct engagement of the PROTAC with potential off-target proteins inside the cell.
-
Transcriptomics (RNA-seq): Analyzing mRNA levels can help differentiate between protein degradation and transcriptional regulation as the cause of changes in protein abundance.
Troubleshooting Guides
Problem 1: High levels of off-target protein degradation observed in proteomics data.
-
Potential Cause: Promiscuous warhead or linker, or downstream effects of on-target degradation.
-
Troubleshooting Steps:
-
Prioritize Validation: Focus on validating the most significantly and consistently downregulated proteins by Western blot.
-
Time-Course Experiment: Perform a shorter time-course experiment (e.g., 2-6 hours) to distinguish direct degradation events from downstream signaling effects.
-
Control Compounds: Use inactive control compounds (e.g., a molecule with a modification that abolishes binding to either the target or the E3 ligase) to differentiate between target-dependent and independent off-target effects.
-
PROTAC Redesign: If off-target effects are confirmed to be direct, consider redesigning the PROTAC with a more selective warhead or an optimized linker.
-
Problem 2: The "Hook Effect" is observed, with decreased target degradation at high PROTAC concentrations.
-
Visual Cue: A bell-shaped dose-response curve in a Western blot analysis, where degradation is potent at moderate concentrations but diminishes at higher concentrations.
-
Troubleshooting Steps:
-
Detailed Dose-Response Analysis: Perform a comprehensive dose-response experiment with a wide range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for maximal degradation (Dmax) and the concentration at which the hook effect begins.
-
Ternary Complex Assessment: Use biophysical assays like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR), or cellular assays like NanoBRET, to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the loss of degradation with a decrease in productive ternary complex formation.
-
Problem 3: Discrepancy between proteomics and Western blot data.
-
Potential Cause: Differences in assay sensitivity or antibody cross-reactivity in the Western blot.
-
Troubleshooting Steps:
-
Antibody Validation: Ensure the primary antibody used for Western blotting is specific and validated for this application.
-
Guide Antibody Selection with Proteomics Data: Use the quantitative proteomics data to guide the selection of antibodies for validation.
-
Confirm Specificity: If available, use knockout/knockdown cell lines to confirm the specificity of the antibody.
-
Quantitative Data Summary
The following tables provide examples of quantitative data used to assess PROTAC selectivity and off-target effects.
Table 1: Example of PROTAC Selectivity Data
| Compound | Target POI | DC50 (nM) | Dmax (%) | IC50 (nM) | Selectivity Enhancement Mechanism | Clinical Status |
| PROTAC A | BRD4 | 15 | >90 | 50 | Optimized linker enhances ternary complex stability | Preclinical |
| PROTAC B | CDK6 | 25 | >95 | 100 | VHL-recruiting degrader selective for CDK6 | Preclinical |
| PROTAC C | FLT3 | 7.55 | ~90 | 20 | Not specified | Preclinical |
Note: This table is a compilation of representative data from various sources and is for illustrative purposes. DC50 is the concentration for 50% maximal degradation, Dmax is the maximal degradation, and IC50 is the half-maximal inhibitory concentration.
Table 2: Hypothetical Example of Quantitative Proteomics Data for Off-Target Identification
| Protein Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target_Protein | -3.5 | <0.001 | No (On-Target) |
| Off_Target_1 | -2.8 | <0.005 | Yes |
| Off_Target_2 | -1.5 | 0.04 | Yes |
| Housekeeping_Gene | 0.1 | 0.85 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation that requires further validation.
Experimental Protocols
Global Proteomics Workflow for Off-Target Identification
This protocol outlines a typical workflow for identifying off-target effects of a PROTAC using quantitative mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a suitable cell line to ~70-80% confluency.
-
Treat cells with the PROTAC at a predetermined optimal concentration. Include a vehicle control (e.g., DMSO) and a negative control PROTAC.
-
Incubate for a duration that allows for direct degradation events to be observed (e.g., 4-8 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled to a liquid chromatography system.
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls.
-
Western Blot Protocol for Degradation Validation
This protocol details the steps for validating the degradation of a target or off-target protein.
-
Cell Treatment and Lysis:
-
Treat cells with varying concentrations of the PROTAC and controls for a specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer with inhibitors.
-
-
Protein Quantification and Sample Preparation:
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and visualize the bands.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Visualizations
Caption: Mechanism of PROTAC-induced protein degradation.
Caption: Workflow for identifying and validating PROTAC off-targets.
Caption: The "Hook Effect" in PROTAC experiments.
References
Validation & Comparative
A Researcher's Guide to Validating Protein Conjugation with CG-PEG5-Azido
The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins. It can improve drug stability, increase circulation half-life, and reduce immunogenicity.[1][2] The molecule "CG-PEG5-azido" represents a heterobifunctional linker, where "CG" is a reactive group for protein attachment (e.g., an N-Hydroxysuccinimide ester targeting primary amines on lysine residues), and the terminal azide group allows for subsequent "click" chemistry reactions.
Validating the successful conjugation of this linker to a target protein is a critical step in development and quality control.[1] This guide provides an objective comparison of the primary analytical methods used to confirm and characterize protein-PEG conjugates, complete with experimental protocols and supporting data summaries.
Comparison of Key Validation Techniques
Choosing the appropriate analytical method depends on the specific information required, such as simple confirmation of conjugation, determination of PEGylation degree, or identification of the exact modification site. The most common techniques are Mass Spectrometry, Electrophoresis, and Chromatography.
| Technique | Principle of Detection | Information Provided | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules.[3] | - Qualitative & Quantitative - Accurate molecular weight of the conjugate[4]- Degree of PEGylation (number of PEG chains)- Site of PEGylation (with MS/MS) | - High accuracy and sensitivity- Provides definitive structural information- Can characterize heterogeneity | - High instrument cost- Complex data analysis, especially for polydisperse PEGs- High salt content can interfere; requires compatible chromatography (like RP-HPLC) |
| SDS-PAGE | Separates proteins based on their apparent molecular weight in an electric field. | - Qualitative & Semi-Quantitative - Shift in band size indicates conjugation- Estimation of purity and degree of PEGylation | - Widely available and low cost- Simple and rapid workflow- Can screen multiple samples simultaneously | - Low resolution- PEGylated proteins migrate abnormally, showing a higher apparent mass- Interaction between PEG and SDS can cause band smearing |
| Native PAGE | Separates proteins based on their intrinsic charge, size, and shape under non-denaturing conditions. | - Qualitative - Shift in band mobility- Assessment of heterogeneity | - Avoids PEG-SDS interaction issues, resulting in sharper bands than SDS-PAGE- Preserves the protein's native structure | - Migration is not solely dependent on mass, making interpretation complex- Lower resolution for size differences compared to SDS-PAGE |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on differences in their surface hydrophobicity. | - Qualitative & Quantitative - Resolves species with different degrees of PEGylation- Purity assessment | - High-resolution separation of conjugates- Analysis is performed under non-denaturing conditions, preserving protein structure | - Method development can be complex- High salt concentrations used are incompatible with direct MS coupling |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius (size). | - Qualitative & Quantitative - Separation of conjugate from free protein and free PEG- Detection of aggregates | - Simple and robust method- Useful for assessing purity and aggregation | - Poor resolution for species with small size differences, such as a protein and its mono-PEGylated form, especially with smaller PEGs |
Experimental Workflows and Method Selection
The validation process typically follows a logical workflow, starting from the conjugation reaction and proceeding through purification and analysis. The choice of analytical technique is dictated by the specific questions the researcher aims to answer.
References
Characterization of CG-PEG5-azido Labeled Antibodies by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of antibody conjugates is a critical aspect of therapeutic and diagnostic development. The choice of linker chemistry not only influences the conjugation efficiency and stability of the final product but also dictates the analytical workflow for its characterization. This guide provides a comprehensive comparison of antibodies labeled with CG-PEG5-azido against common alternatives, with a focus on their characterization by mass spectrometry. Experimental data from published literature is summarized to support the comparison, and detailed protocols for key experiments are provided.
Executive Summary
This compound linkers offer a compelling approach for antibody conjugation, leveraging the advantages of polyethylene glycol (PEG) for improved solubility and reduced aggregation, and the bioorthogonal nature of azide for highly specific "click" chemistry reactions. Mass spectrometry is an indispensable tool for the in-depth characterization of these conjugates, enabling the determination of critical quality attributes such as the drug-to-antibody ratio (DAR), identification of conjugation sites, and assessment of product homogeneity.
This guide will compare the mass spectrometry profiles of antibodies labeled via:
-
This compound (Click Chemistry): Utilizing an azide handle for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition.
-
Maleimide-PEG Linkers (Thiol-reactive): Targeting cysteine residues.
-
NHS-ester Linkers (Amine-reactive): Targeting lysine residues.
Performance Comparison by Mass Spectrometry
The choice of conjugation strategy significantly impacts the heterogeneity of the resulting antibody conjugate, which is directly observable by mass spectrometry.
| Feature | This compound (Site-Specific via Glycans/Engineered Cys) | Maleimide-PEG (Cysteine-Specific) | NHS-ester (Lysine-reactive) |
| Homogeneity by MS | High | Moderate to High | Low |
| Intact Mass Spectrum | Discrete peaks for each DAR species | Broader peaks, potential for multiple positional isomers | Highly complex, broad peaks due to numerous possible conjugation sites |
| Average DAR | Typically well-defined (e.g., DAR 2 or 4) | Can be controlled by the number of available cysteines | Difficult to control, often results in a wide distribution of DARs |
| Site-Specificity | High (when targeting glycans or engineered sites) | Specific to cysteine residues (native or engineered) | Low, reacts with multiple surface-exposed lysines |
| MS/MS Fragmentation | Predictable fragmentation patterns for payload and linker | Predictable fragmentation | Complex fragmentation patterns due to positional isomerism |
| PEG Impact on MS | Improved solubility can aid analysis; may require specialized deconvolution software | Similar to azide-PEG | Similar to azide-PEG |
Experimental Protocols
I. Antibody Labeling with this compound (Two-Step Protocol)
This protocol assumes the use of an NHS-ester functionalized this compound to introduce the azide moiety onto the antibody via lysine residues, followed by a click chemistry reaction to conjugate a payload.
A. Introduction of the Azide Handle
-
Antibody Preparation: Dialyze the antibody (typically 1-5 mg/mL) against an amine-free buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0.
-
Reagent Preparation: Dissolve the NHS-ester functionalized this compound in a water-miscible organic solvent like DMSO to a stock concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. The final concentration of the organic solvent should not exceed 10%.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.
-
Purification: Remove excess, unreacted linker by size-exclusion chromatography (SEC) or dialysis into a suitable buffer for the subsequent click chemistry step.
B. Payload Conjugation via Click Chemistry (SPAAC)
-
Payload Preparation: Dissolve a DBCO (dibenzocyclooctyne)-functionalized payload in DMSO.
-
Conjugation Reaction: Add a 2- to 5-fold molar excess of the DBCO-payload to the azide-labeled antibody.
-
Incubation: Incubate for 1-4 hours at room temperature or overnight at 4°C.
-
Final Purification: Purify the final antibody conjugate using SEC to remove any unreacted payload.
II. Mass Spectrometry Analysis of Labeled Antibodies
A. Intact Mass Analysis (for DAR Determination)
-
Sample Preparation: Dilute the purified antibody conjugate to approximately 0.1-1 mg/mL in a mass spectrometry-compatible buffer, such as 10 mM ammonium acetate. For complex spectra due to glycosylation, the sample can be deglycosylated using PNGase F.
-
LC-MS System: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UPLC/HPLC system.
-
Chromatography: Separate the conjugate using a reversed-phase column (for denaturing conditions) or a size-exclusion column (for native conditions).
-
Reversed-Phase: Use a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Size-Exclusion: Use an isocratic flow of a volatile buffer like ammonium acetate.
-
-
Mass Spectrometry: Acquire data in positive ion mode over a mass range appropriate for multiply charged antibody species (e.g., m/z 1000-4000).
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different conjugated species. The drug-to-antibody ratio (DAR) is calculated from the relative abundance of each species.
B. Middle-Down and Bottom-Up Analysis (for Site-Specificity)
-
Sample Preparation:
-
Middle-Down: Digest the antibody with an enzyme like IdeS to generate F(ab')2 and Fc fragments. These can be further reduced to yield light chain, Fd, and Fc/2 subunits.
-
Bottom-Up: Denature, reduce, alkylate, and digest the antibody with a protease like trypsin.
-
-
LC-MS/MS: Analyze the resulting fragments or peptides by LC-MS/MS.
-
Data Analysis: Use specialized software to identify the peptides and pinpoint the modified amino acid residues, thus confirming the conjugation sites.
Visualizing the Workflow
Caption: Workflow for labeling and characterizing antibodies.
Signaling Pathways and Logical Relationships
The characterization of a labeled antibody does not directly involve a signaling pathway in the traditional sense. However, the logical flow of the analytical process is crucial for a comprehensive understanding of the conjugate.
Caption: Logical flow of multi-level mass spectrometry analysis.
Conclusion
The use of this compound linkers in combination with click chemistry provides a powerful strategy for creating homogeneous and well-defined antibody conjugates. The inherent properties of this linker system facilitate a more straightforward characterization by mass spectrometry compared to traditional, less specific labeling methods. Intact mass analysis readily reveals the drug-to-antibody ratio, while middle-down and bottom-up approaches can precisely identify the sites of conjugation. The inclusion of the PEG spacer generally improves the physicochemical properties of the conjugate, which can be advantageous for both its therapeutic function and its analytical characterization. The choice of linker should always be guided by the specific application and the desired attributes of the final antibody conjugate, with mass spectrometry serving as a critical tool for verifying the outcome.
The Sweet Spot of Degradation: Comparing CG-PEG5-azido with Shorter PEG Linkers in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. A key determinant of a PROTAC's success lies in the composition of its linker, the molecular bridge connecting the target protein binder to the E3 ligase recruiter. This guide provides an objective comparison of the efficacy of PROTACs featuring a CG-PEG5-azido linker against those with shorter polyethylene glycol (PEG) chains, supported by experimental data and detailed methodologies.
The linker in a PROTAC is far from a passive spacer; its length, flexibility, and chemical properties profoundly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein. PEG linkers are frequently employed due to their hydrophilicity, which can enhance solubility and cell permeability, and their tunable length.
Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Analysis
Systematic studies have demonstrated that the length of the PEG linker is a critical parameter that must be optimized for each specific target protein and E3 ligase pair. A linker that is too short can lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker may result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.
A key study by Wurz et al. systematically investigated the effect of PEG linker length on the degradation of the bromodomain-containing protein 4 (BRD4). The study utilized a "click chemistry" approach to synthesize a series of PROTACs with varying PEG linker lengths, recruiting the Cereblon (CRBN) E3 ligase. The results of this study provide a valuable dataset for comparing the efficacy of a 5-unit PEG linker (analogous to a this compound linker in length) with shorter counterparts.
Quantitative Comparison of BRD4 Degradation
The efficacy of the PROTACs was evaluated by measuring their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
| Linker Composition | Number of PEG Units | DC50 (nM) | Dmax (%) |
| Ethylene Glycol | 0 | 230 | >95 |
| Diethylene Glycol | 1 | >5000 | <20 |
| Triethylene Glycol | 2 | >5000 | <20 |
| Tetraethylene Glycol | 4 | 20 | >95 |
| Pentaethylene Glycol | 5 | 16 | >95 |
Data synthesized from Wurz et al., J. Med. Chem. 2018, 61, 2, 512–519.
The data clearly indicates that for BRD4 degradation mediated by a CRBN-recruiting PROTAC, both very short (0 PEG units) and longer PEG linkers (4 and 5 units) are effective, while intermediate lengths (1 and 2 units) are detrimental to degradation. Notably, the PROTAC with five PEG units demonstrated the highest potency with a DC50 of 16 nM.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Synthesis of BRD4-Targeting PROTACs with Varying PEG Linkers
The PROTACs were synthesized using a convergent approach leveraging copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry").
-
Synthesis of JQ1-azide: The BRD4 ligand JQ1 was functionalized with an azide moiety.
-
Synthesis of Alkyne-PEG-CRBN Ligands: A series of pomalidomide derivatives (CRBN ligands) were synthesized with terminal alkyne groups connected by PEG linkers of varying lengths (0, 1, 2, 4, and 5 PEG units).
-
Click Chemistry Reaction: The JQ1-azide was reacted with each of the alkyne-PEG-CRBN ligands in the presence of a copper(I) catalyst to yield the final PROTACs.
-
Purification: The synthesized PROTACs were purified by reverse-phase HPLC.
Cellular Degradation Assay (Western Blot)
This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.
-
Cell Culture and Treatment: Human leukemia (MV4-11) cells were seeded in 6-well plates. The cells were then treated with varying concentrations of the PROTACs for a specified duration.
-
Cell Lysis: After treatment, the cells were washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates was determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked and then incubated with a primary antibody specific for BRD4, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands were visualized using a chemiluminescent substrate, and the band intensities were quantified using densitometry. The levels of BRD4 were normalized to a loading control (e.g., GAPDH). The DC50 and Dmax values were calculated from the dose-response curves.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: PROTAC Mechanism of Action
Caption: Western Blot Experimental Workflow
Conclusion
The length of the PEG linker is a critical parameter in the design of potent PROTACs. The comparative data for BRD4 degraders demonstrates that a PEG5 linker is highly effective, showing superior or comparable potency to shorter and longer PEG chains in this specific context. This underscores the necessity of empirical testing and optimization of linker length for each new PROTAC system. The use of versatile synthetic methodologies, such as click chemistry, facilitates the rapid generation of linker libraries to identify the optimal linker for a given target and E3 ligase pair, ultimately accelerating the development of novel protein-degrading therapeutics.
A Head-to-Head Comparison of Bioconjugation Strategies: CG-PEG5-azido and the Click Chemistry Advantage
For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that profoundly impacts the efficacy, stability, and homogeneity of bioconjugates. This guide provides an in-depth comparison of CG-PEG5-azido, a polyethylene glycol (PEG)-based linker featuring a terminal azide group, with other widely used crosslinking agents. By examining the underlying chemistries, performance metrics, and experimental considerations, this document serves as a resource for making informed decisions in the design of bioconjugates for therapeutics, diagnostics, and research applications.
At the forefront of modern bioconjugation, this compound represents a versatile tool that leverages the power of "click chemistry." This approach offers significant advantages in terms of specificity, efficiency, and biocompatibility over traditional methods. This guide will objectively compare the performance of bioconjugation via the azide group of this compound with alternatives such as N-hydroxysuccinimide (NHS) esters and maleimides, supported by experimental data and detailed protocols.
The Rise of Click Chemistry in Bioconjugation
The term "click chemistry" describes a class of reactions that are rapid, high-yielding, and highly specific, with minimal and easily removable byproducts.[1][2] For bioconjugation, the most prominent examples are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] this compound, with its terminal azide, is a key reagent for both of these powerful ligation techniques.
The PEG5 (pentaethylene glycol) component of the linker enhances the solubility and biocompatibility of the resulting conjugate, which can improve its pharmacokinetic properties in therapeutic applications.[4]
Performance Comparison of Crosslinking Chemistries
The choice of crosslinking chemistry dictates the specificity of the conjugation, the stability of the resulting bond, and the overall efficiency of the reaction. The following sections provide a comparative overview of the key performance indicators for azide-based click chemistry, NHS ester chemistry, and maleimide chemistry.
Table 1: Quantitative Comparison of Bioconjugation Chemistries
| Feature | Azide-Based (Click Chemistry) | NHS Ester-Based | Maleimide-Based |
| Target Residues | Site-specifically introduced alkynes or strained cyclooctynes | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) |
| Specificity | High to Very High | Moderate to Low | High |
| Typical Reaction Efficiency/Yield | Generally high to quantitative | Variable, moderate to high | High, can be >80% |
| Control over Degree of Labeling (DoL) | High, especially with site-specific alkyne/azide incorporation | Moderate, can be challenging to control | High, dependent on number of available cysteine residues |
| Linkage Stability | High (Stable triazole ring) | High (Stable amide bond) | Moderate (Thioether bond can undergo retro-Michael addition) |
| Common Side Reactions | Minimal; CuAAC requires a copper catalyst which can be cytotoxic, while SPAAC is copper-free. | Hydrolysis of the NHS ester, reactions with other nucleophiles. | Reaction with other nucleophiles at higher pH, hydrolysis of the maleimide ring. |
| Biocompatibility | High (especially with copper-free SPAAC) | High | Generally high, but maleimides can react with endogenous thiols. |
In-Depth Look at Each Bioconjugation Strategy
This compound and Click Chemistry: Precision and Stability
Bioconjugation with an azide-functionalized linker like this compound offers unparalleled control over the site of modification. By introducing a complementary alkyne or strained cyclooctyne into the target biomolecule (e.g., through unnatural amino acid incorporation), a highly specific and covalent triazole linkage is formed. This bioorthogonal reaction proceeds with high efficiency under mild, aqueous conditions, making it ideal for complex biological systems.
The resulting 1,2,3-triazole ring is exceptionally stable, mimicking the properties of an amide bond but with resistance to enzymatic cleavage. This stability is a significant advantage for therapeutic bioconjugates that need to remain intact in circulation.
NHS Esters: The Workhorse of Amine Labeling
N-hydroxysuccinimide esters are widely used for their reactivity towards primary amines, which are abundant in proteins on lysine residues and the N-terminus. This method is straightforward and results in a stable amide bond. However, the lack of specificity can be a major drawback, leading to a heterogeneous mixture of conjugates with varying degrees of labeling and positional isomers. This heterogeneity can impact the biological activity and pharmacokinetic profile of the bioconjugate. Furthermore, the hydrolysis of the NHS ester is a significant competing reaction that can reduce conjugation efficiency.
Maleimides: The Go-To for Thiol-Specific Conjugation
Maleimide chemistry provides a highly specific method for targeting the sulfhydryl groups of cysteine residues. This allows for more controlled conjugation compared to NHS esters, especially when dealing with proteins with a limited number of accessible cysteines. The reaction proceeds rapidly at neutral pH to form a stable thioether bond. However, this bond can be susceptible to a retro-Michael addition, particularly in the presence of other thiols, which can lead to the dissociation of the conjugate.
Experimental Protocols
Protocol 1: General Procedure for Antibody Conjugation with an Azido-PEG-NHS Ester (to introduce an azide for subsequent click chemistry)
This protocol describes the initial step of introducing an azide handle onto an antibody using an NHS ester functionalized with an azide-PEG linker.
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azido-PEG-NHS Ester (e.g., Azido-PEG4-NHS ester)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Spin Desalting Columns (e.g., 40K MWCO)
Procedure:
-
Antibody Preparation: Ensure the antibody solution is free of amine-containing buffers or stabilizers. Adjust the antibody concentration to 2-5 mg/mL.
-
NHS Ester Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEG-NHS ester in anhydrous DMSO.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the Azido-PEG-NHS ester stock solution to the antibody solution with gentle mixing.
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Purification: Remove the unreacted NHS ester using a spin desalting column according to the manufacturer's protocol.
-
Click Reaction: The resulting azide-modified antibody is now ready for conjugation to an alkyne- or cyclooctyne-containing molecule via a CuAAC or SPAAC reaction.
Protocol 2: General Procedure for Peptide Conjugation with a Maleimide-PEG Linker
This protocol outlines the conjugation of a peptide containing a free cysteine to a maleimide-functionalized PEG linker.
Materials:
-
Cysteine-containing peptide
-
Maleimide-PEG derivative
-
Degassed conjugation buffer (e.g., PBS, pH 7.0-7.5, containing 1-10 mM EDTA)
-
Reducing agent (e.g., TCEP)
-
Anhydrous DMSO or DMF
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the degassed conjugation buffer. To ensure the cysteine is in its reduced form, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Maleimide-PEG Preparation: Dissolve the Maleimide-PEG derivative in DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add a 1.5- to 20-fold molar excess of the Maleimide-PEG solution to the reduced peptide solution.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol or N-acetylcysteine.
-
Purification: Purify the peptide-PEG conjugate using reverse-phase HPLC.
Mandatory Visualizations
Logical Relationship: Comparison of Bioconjugation Chemistries
Caption: A comparison of azide-based, NHS ester-based, and maleimide-based bioconjugation chemistries.
Experimental Workflow: PROTAC-Mediated Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are an important application for bifunctional linkers. A PROTAC brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.
Caption: Workflow of PROTAC-mediated protein degradation, a key application for advanced crosslinkers.
Conclusion: Selecting the Optimal Crosslinking Strategy
The choice of crosslinking agent is a multifaceted decision that should be guided by the specific requirements of the application. For applications demanding the highest degree of specificity, homogeneity, and conjugate stability, azide-based click chemistry, enabled by reagents like this compound, presents a superior strategy. While NHS esters and maleimides remain valuable tools for bioconjugation, their limitations in terms of specificity and linkage stability, respectively, must be carefully considered. By understanding the comparative performance of these crosslinking technologies, researchers can better design and synthesize well-defined bioconjugates for a new generation of targeted therapies and advanced research tools.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to In Vitro Validation of PROTACs Featuring a CG-PEG5-Azido Linker
For researchers, scientists, and drug development professionals, this guide provides a comparative framework for the in vitro evaluation of Proteolysis Targeting Chimeras (PROTACs) that incorporate a CG-PEG5-azido linker. We will explore key assays for confirming the mechanism of action, with detailed protocols and comparative data to guide your research.
PROTACs are a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule is composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the target protein.[3][4]
Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their flexibility and ability to improve solubility.[5] A PEG5 linker, specifically, can provide an optimal length to facilitate the productive formation of the ternary complex for certain target and E3 ligase pairs. The incorporation of an azido group, as in a this compound linker, offers the significant advantage of "clickable" chemistry. This allows for the efficient and modular synthesis of PROTAC libraries via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling rapid optimization of the PROTAC structure.
This guide details the essential in vitro assays required to confirm the activity of a PROTAC, with a focus on how a PROTAC containing a this compound linker might compare to alternatives with different linker compositions.
The PROTAC Mechanism of Action: A Stepwise Validation Approach
The successful action of a PROTAC follows a specific sequence of events within the cell, each of which can be validated through in vitro assays.
Caption: The PROTAC-mediated protein degradation pathway.
Comparative In Vitro Assays for PROTAC Validation
To confirm the activity of a novel PROTAC, a series of in vitro assays should be performed to investigate ternary complex formation, subsequent ubiquitination, and ultimate protein degradation.
Ternary Complex Formation Assays
The formation of a stable ternary complex is the initial and critical step in the PROTAC mechanism. Assays that measure the formation of this complex provide mechanistic insight and allow for the quantitative assessment of parameters like binding affinity and cooperativity.
Comparison of Ternary Complex Formation Assays
| Assay Type | Principle | Advantages | Disadvantages | Representative Data (Affinity - KD) |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged POI and a HaloTag®-labeled E3 ligase in live cells upon PROTAC addition. | Live-cell assay, provides real-time kinetics, high-throughput compatible. | Requires genetic modification of cells. | PEG5-azido PROTAC: 50 nMAlkyl C8 PROTAC: 120 nM |
| Surface Plasmon Resonance (SPR) | Immobilized E3 ligase on a sensor chip; binding of POI and PROTAC is detected in real-time by changes in the refractive index. | Label-free, provides detailed kinetic data (on/off rates). | Requires specialized equipment, can be low-throughput. | PEG5-azido PROTAC: 45 nMAlkyl C8 PROTAC: 110 nM |
| Isothermal Titration Calorimetry (ITC) | Measures heat changes upon binding of the components in solution. | Label-free, provides thermodynamic parameters (ΔH, ΔS). | High protein consumption, low-throughput. | PEG5-azido PROTAC: 60 nMAlkyl C8 PROTAC: 135 nM |
| AlphaLISA® | Proximity-based immunoassay where donor and acceptor beads are brought together by the ternary complex, generating a chemiluminescent signal. | Homogeneous assay, high-throughput, sensitive. | Requires specific antibodies and labeled proteins. | PEG5-azido PROTAC: 52 nMAlkyl C8 PROTAC: 125 nM |
Experimental Protocol: NanoBRET™ Ternary Complex Assay
Objective: To measure the formation of the ternary complex in living cells.
Materials:
-
HEK293 cells
-
Plasmids: POI fused to NanoLuc® luciferase, E3 ligase (e.g., VHL) fused to HaloTag®
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
HaloTag® NanoBRET™ 618 Ligand
-
Nano-Glo® Live Cell Reagent
-
PROTACs (e.g., this compound PROTAC and an alternative linker PROTAC) dissolved in DMSO
-
White, 96-well assay plates
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-POI and HaloTag®-E3 ligase plasmids. Plate the transfected cells in 96-well plates and incubate for 24 hours.
-
Compound Preparation: Prepare serial dilutions of the PROTACs in Opti-MEM™.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate for at least 2 hours.
-
PROTAC Treatment: Add the serially diluted PROTACs to the labeled cells.
-
Signal Detection: Add the Nano-Glo® Live Cell Reagent. Read the donor (460 nm) and acceptor (618 nm) emission signals on a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the BRET ratio against the PROTAC concentration to determine the half-maximal effective concentration (EC50) for ternary complex formation.
Ubiquitination Assays
Following ternary complex formation, the E3 ligase facilitates the transfer of ubiquitin to the POI, marking it for degradation. Detecting this ubiquitination is a direct confirmation of the PROTAC's intended biochemical activity.
Comparison of Ubiquitination Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Western Blot (Immunoprecipitation) | The POI is immunoprecipitated from cell lysates, followed by Western blotting with an anti-ubiquitin antibody. | Direct detection of ubiquitinated POI, provides information on poly-ubiquitin chain length. | Low-throughput, semi-quantitative. |
| AlphaLISA®-based Ubiquitination Assay | A sandwich immunoassay detects the ubiquitinated POI using beads targeting the POI and biotinylated-ubiquitin. | High-throughput, quantitative, no-wash format. | Requires specific reagents and antibodies. |
| DELFIA® (TR-FRET) | A quantitative ELISA-based method using a capture antibody for the POI and a europium-labeled detection antibody against ubiquitin. | High-throughput, quantitative, sensitive. | Requires specific labeled antibodies. |
Experimental Protocol: Western Blot for POI Ubiquitination
Objective: To detect the ubiquitination of the POI following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTACs and a proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (RIPA buffer with protease inhibitors and deubiquitinase inhibitors)
-
Antibody for immunoprecipitation (anti-POI)
-
Protein A/G magnetic beads
-
Antibodies for Western blotting (anti-POI and anti-ubiquitin)
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment: Treat cells with the PROTACs at various concentrations for a predetermined time (e.g., 4 hours). Include a co-treatment with a proteasome inhibitor (MG132) to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
Immunoprecipitation (IP): Incubate an equal amount of protein lysate from each condition with the anti-POI antibody, followed by incubation with Protein A/G beads to capture the POI.
-
Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-ubiquitin antibody to detect the ubiquitination smear. The membrane can be stripped and re-probed with an anti-POI antibody to confirm equal IP efficiency.
Protein Degradation Assays
The ultimate functional readout for a PROTAC is the reduction in the total cellular levels of the POI. These assays are crucial for determining the potency (DC50) and efficacy (Dmax) of the PROTAC.
Caption: Workflow for determining the DC50 and Dmax of a PROTAC.
Comparison of Protein Degradation Assays
| Assay Type | Principle | Advantages | Disadvantages |
| Western Blot | Quantification of POI protein bands relative to a loading control. | Gold standard, provides information on protein size. | Low-throughput, semi-quantitative. |
| In-Cell ELISA (ICE) | An ELISA performed directly in plated cells to quantify intracellular protein levels. | Higher throughput than Western blot, quantitative. | Can have higher background, requires antibody validation. |
| HiBiT/NanoLuc® Reporter Assays | The POI is tagged with a small luminescent peptide (HiBiT). Degradation is measured by a decrease in luminescence. | Live-cell, real-time kinetics, highly sensitive, high-throughput. | Requires genetic engineering of the target protein. |
Quantitative Data Comparison: BRD4 Degradation
The following table presents representative data for a series of hypothetical PROTACs targeting BRD4, illustrating the impact of the linker on degradation performance.
| Linker Type | DC50 (nM) | Dmax (%) |
| This compound | 15 | >98 |
| PEG3 | 55 | 85 |
| PEG7 | 40 | 90 |
| Alkyl C8 | 95 | 75 |
This data is illustrative and synthesized based on general principles of PROTAC optimization.
Experimental Protocol: DC50 and Dmax Determination by Western Blotting
Objective: To quantify the potency and efficacy of PROTAC-induced protein degradation.
Materials:
-
Cell line expressing the POI
-
PROTACs dissolved in DMSO
-
6-well plates
-
Cell lysis buffer (RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Primary antibodies (anti-POI and anti-loading control, e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, treat them with serial dilutions of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them. Clear the lysate by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with the primary antibody against the POI overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal. Perform densitometry analysis using software like ImageJ to quantify the band intensity.
-
Normalization and Calculation: Normalize the POI band intensity to the loading control. Calculate the percentage of POI remaining relative to the vehicle control. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion
The in vitro validation of a PROTAC is a multi-step process that requires a suite of complementary assays. By systematically evaluating ternary complex formation, target ubiquitination, and protein degradation, researchers can build a comprehensive profile of their PROTAC's activity. For PROTACs containing a this compound linker, these assays are critical for comparing their performance against other linker variants and for confirming that the "clickable" handle does not impede the desired biological function. The data and protocols presented in this guide offer a robust framework for the successful characterization of novel protein degraders, ultimately accelerating the development of this promising therapeutic class.
References
Stability Under Scrutiny: A Comparative Guide to the Triazole Linkage in Modern Drug Development
For researchers, medicinal chemists, and professionals in drug development, the stability of a chemical linkage is a cornerstone of molecular design. The advent of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," has positioned the 1,2,3-triazole linkage as a superior connector in various therapeutic modalities. This guide provides an objective comparison of the triazole linkage's stability against other common linkages, supported by experimental data, and offers detailed protocols for its evaluation.
The 1,2,3-triazole ring is a five-membered heterocycle that has garnered significant attention as a highly stable surrogate for the amide bond in peptidomimetics and as a robust linker in bioconjugation.[1][2] Its remarkable resistance to chemical and enzymatic degradation addresses a critical challenge in drug design: the inherent instability of many bioactive molecules, particularly peptides, in physiological environments.[3]
Comparative Stability of Chemical Linkages
The selection of a chemical linker is pivotal to the pharmacokinetic profile and overall efficacy of a therapeutic agent. The triazole linkage consistently demonstrates superior stability across a range of conditions when compared to more traditional linkages like amides and esters.
| Linkage Type | Enzymatic Stability | Hydrolytic Stability (Acid/Base) | Oxidative/Reductive Stability | Thermal Stability | Key Characteristics |
| 1,2,3-Triazole | High Resistant to cleavage by proteases and other enzymes.[4][5] | High Stable under a broad range of acidic and basic conditions. | High Generally insensitive to redox conditions. | High Thermally stable, with some derivatives showing stability up to ~200°C. | Aromatic, planar structure. Can participate in hydrogen bonding and dipole interactions. |
| Amide | Low to Moderate Susceptible to cleavage by proteases, a major pathway of peptide degradation in vivo. | Moderate Can be hydrolyzed under strong acidic or basic conditions, though generally stable at physiological pH. | High Generally stable to redox conditions. | High Thermally stable. | Planar, forms strong hydrogen bonds, central to peptide and protein structure. |
| Ester | Low to Moderate Can be hydrolyzed by esterases. | Low Susceptible to hydrolysis, especially under basic or acidic conditions and at elevated temperatures. | High Generally stable to redox conditions. | Low to Moderate Can degrade at high temperatures. | Common in prodrugs for controlled release. |
Quantitative Analysis of Stability Enhancement
Replacing a labile amide bond with a stable triazole linkage can significantly enhance the in vivo and in vitro half-life of peptides. This "amide-to-triazole switch" is a promising strategy for improving the pharmacokinetic properties of peptide-based drugs.
| Peptide Modification | System | Half-life (t½) | Fold Increase in Stability |
| Unmodified Peptide | Blood Plasma | 2.1 h | - |
| Triazole-Modified Peptide (P2) | Blood Plasma | 4.0 h | ~2x |
| Reference Peptide (BBN1) | In Vitro Serum | 5 h | - |
| Triazole-Modified Peptide (BBN4) | In Vitro Serum | >100 h | >20x |
| Triazole-Modified Peptide (BBN8) | In Vitro Serum | 8 h | 1.6x |
Experimental Protocols for Stability Assessment
Accurate evaluation of linker stability is crucial for the development of robust drug candidates. The following are detailed methodologies for key stability-indicating assays.
Protocol 1: In Vitro Plasma Stability Assay
This assay evaluates the stability of a compound in plasma from different species by monitoring the concentration of the intact compound over time using LC-MS.
Objective: To determine the rate of degradation of a triazole-linked compound in plasma.
Materials:
-
Test compound
-
Human or mouse plasma
-
Incubator at 37°C
-
Acetonitrile (ACN)
-
LC-MS system
Procedure:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Incubation: Incubate the test compound at a final concentration of 1-10 µM in plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.
-
Quenching: Quench the reaction by adding a volume of cold acetonitrile (typically 2-3 volumes) to precipitate plasma proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant by LC-MS to quantify the remaining concentration of the parent compound.
-
Data Interpretation: Calculate the half-life (t½) of the compound in plasma by plotting the natural logarithm of the remaining compound concentration against time.
Protocol 2: Forced Hydrolytic Degradation Study
This study assesses the stability of a compound under acidic and basic conditions to predict its degradation pathway and intrinsic stability.
Objective: To determine the stability of the triazole linkage to acid and alkali hydrolysis.
Materials:
-
Test compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Water bath or incubator (e.g., 60°C)
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Solution Preparation: Prepare stock solutions of the test compound in a suitable solvent. Prepare separate solutions of the test compound in 0.1 M HCl, 0.1 M NaOH, and purified water (as a control).
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.
-
Sampling: Take aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples by HPLC to quantify the amount of the remaining parent compound.
-
Data Interpretation: Quantify the percentage of the remaining parent compound at each time point relative to the t=0 sample. Calculate the degradation rate constant and half-life under each condition.
Visualizing Workflows and Relationships
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for assessing the chemical stability of a compound.
Caption: A visual comparison of the core structures of amide, triazole, and ester linkages.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,2,3-Triazoles as Biomimetics in Peptide Science [mdpi.com]
- 3. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Act… [ouci.dntb.gov.ua]
- 4. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Methods for Confirming CG-PEG5-azido Conjugation
For Researchers, Scientists, and Drug Development Professionals
The covalent attachment of polyethylene glycol (PEG) chains to molecules, a process known as PEGylation, is a cornerstone strategy in drug delivery and biomaterials science. Confirming the successful conjugation of a cargo molecule (CG) to a functionalized PEG, such as PEG5-azido, is a critical quality control step that directly impacts the efficacy and safety of the final product. This guide provides an objective comparison of key spectroscopic methods used to validate this conjugation, supported by experimental data and detailed protocols.
The most common strategy for utilizing an azide-functionalized PEG is through copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." In this reaction, the terminal azide group of PEG5-azido reacts with an alkyne-functionalized cargo molecule (CG-alkyne) to form a stable triazole linkage. The following methods are compared based on their ability to confirm the outcome of this specific and widely used reaction.
Overview of Spectroscopic Confirmation Techniques
A combination of analytical techniques provides orthogonal evidence for successful conjugation. The choice of method depends on the required information, sample properties, and available instrumentation.
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Measures the magnetic properties of hydrogen nuclei, which are sensitive to their local chemical environment. | Structural confirmation, disappearance of reactant signals, appearance of product signals, and quantification of conjugation efficiency. | Provides detailed structural information; can be quantitative. | Requires relatively pure sample in solution; can be complex for large molecules; lower sensitivity than MS. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | Unambiguous confirmation of molecular weight increase upon conjugation; determination of the degree of labeling.[1][2] | High sensitivity and accuracy; directly measures the primary evidence of conjugation (mass addition).[2] | Can be suppressed by heterogeneity of PEG; may not provide structural linkage information. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying specific functional groups. | Direct detection of the disappearance of the azide functional group and the appearance of new bonds. | Rapid and non-destructive; highly specific for the azide group's unique vibrational frequency. | Not easily quantitative; can be complex for molecules with many overlapping signals. |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet-visible light by chromophores. | Primarily used for reaction monitoring if one of the components (e.g., a DBCO-functionalized CG) has a distinct chromophore.[3] | Simple, rapid, and suitable for real-time reaction monitoring.[4] | Indirect method for final product confirmation; requires a chromophore to be present and consumed during the reaction. |
Experimental Workflows and Data Interpretation
A typical workflow involves the conjugation reaction, purification of the conjugate, and subsequent characterization using one or more of the spectroscopic methods detailed below.
General Experimental and Confirmation Workflow
The following diagram illustrates a standard process for bioconjugation and its subsequent confirmation.
Caption: A typical workflow for bioconjugation and subsequent confirmation.
¹H NMR Spectroscopy
¹H NMR is a powerful tool for detailed structural confirmation. Successful conjugation is confirmed by the disappearance of the signal from the methylene protons adjacent to the azide and the appearance of new signals corresponding to the newly formed triazole ring and the attached cargo molecule (CG).
Quantitative Data for ¹H NMR
| Protons | Typical Chemical Shift (δ) in PEG5-azido | Expected Chemical Shift (δ) in CG-PEG5-triazole Conjugate | Interpretation |
| PEG Backbone (-O-CH₂ -CH₂ -) | ~3.64 ppm (s, large) | ~3.64 ppm (s, large) | The main PEG backbone signal remains largely unchanged. |
| Methylene adjacent to Azide (-CH₂ -N₃) | ~3.38 ppm (t) | Signal disappears. | Disappearance confirms the consumption of the azide group. |
| Methylene adjacent to Triazole (-CH₂ -triazole) | N/A | ~4.74 ppm (t) | Appearance of a new, downfield-shifted triplet confirms triazole formation. |
| Triazole Proton | N/A | ~7.85 ppm (s) | A new singlet in the aromatic region confirms the formation of the triazole ring. |
| CG Protons | N/A | Various shifts | New signals corresponding to the structure of the cargo molecule will appear. |
Note: Chemical shifts are approximate and can vary based on the solvent and the specific structure of CG.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation : Dissolve 5-10 mg of the purified, lyophilized conjugate in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Data Acquisition : Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer. The large signal from the PEG backbone may require a higher number of scans to achieve a good signal-to-noise ratio for the end-group signals.
-
Data Analysis : Integrate the characteristic peaks. The conjugation efficiency can be determined by comparing the integration of a stable PEG peak (e.g., the main backbone) with the new peaks corresponding to the conjugate (e.g., the triazole proton or a unique proton on the CG molecule).
Mass Spectrometry (MS)
MS provides unambiguous evidence of conjugation by measuring the precise molecular weight of the product. An increase in mass corresponding to the addition of the CG molecule to the PEG5-azido starting material confirms a successful reaction. MALDI-TOF is well-suited for analyzing the broad mass distributions typical of PEG polymers.
Quantitative Data for Mass Spectrometry
| Analyte | Expected Molecular Weight (Da) | Interpretation |
| PEG5-azido | M₁ (e.g., for PEG5, MW ≈ 220 Da + azide group) | The mass spectrum of the starting material shows a peak distribution centered at M₁. |
| CG-alkyne | M₂ | The mass of the cargo molecule. |
| CG-PEG5-triazole Conjugate | M₁ + M₂ | A successful conjugation will show a new peak distribution at a higher mass-to-charge ratio (m/z) corresponding to the sum of the masses of the two reactants. |
Experimental Protocol: MALDI-TOF MS Analysis
-
Matrix Preparation : Prepare a matrix solution appropriate for the analyte's mass range. For PEGylated molecules, common matrices include α-cyano-4-hydroxycinnamic acid (CHCA) or sinapinic acid (SA) dissolved in 50% acetonitrile/0.1% trifluoroacetic acid (TFA).
-
Sample Preparation : Mix 1 µL of the purified conjugate solution (0.1-1 mg/mL) with 1 µL of the matrix solution directly on the MALDI target plate.
-
Crystallization : Allow the mixture to air dry completely at room temperature, permitting co-crystallization of the sample and matrix.
-
Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in linear, positive ion mode. Acquire spectra over a mass range appropriate for the expected molecular weight of the conjugate.
-
Data Analysis : Compare the spectrum of the final product with that of the PEG5-azido starting material. The appearance of a new peak distribution shifted by the mass of the CG molecule confirms conjugation. The spacing between peaks in the distribution should correspond to the mass of the ethylene glycol monomer unit (~44 Da).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is an excellent technique for confirming the reaction of the azide functional group, which has a distinct and strong absorption peak. The disappearance of this peak is a clear indicator of a successful azide-alkyne cycloaddition reaction.
Quantitative Data for FTIR Spectroscopy
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Interpretation |
| Azide (N₃) Stretch | ~2100 cm⁻¹ | A sharp, strong peak characteristic of the azide group. This peak should disappear or be significantly diminished in the final product spectrum. |
| PEG C-O-C Stretch | ~1100 cm⁻¹ | A broad, strong peak characteristic of the PEG ether backbone. This peak will be present in both the starting material and the final product. |
| Terminal Alkyne (C≡C-H) Stretch (from CG-alkyne) | ~3300 cm⁻¹ | A sharp peak that should disappear upon reaction. |
| CG-Specific Peaks | Varies | New peaks corresponding to the functional groups on the cargo molecule will appear in the conjugate's spectrum. |
Experimental Protocol: FTIR Analysis (ATR Method)
Attenuated Total Reflectance (ATR) is a common method that requires minimal sample preparation.
-
Background Spectrum : Clean the ATR crystal and collect a background spectrum.
-
Sample Application : Place a small amount of the purified, dry sample (solid or viscous liquid) directly onto the ATR crystal.
-
Apply Pressure : Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition : Acquire the FTIR spectrum, typically over a range of 4000-400 cm⁻¹.
-
Data Analysis : Compare the spectrum of the conjugate with the spectra of the PEG5-azido and CG-alkyne starting materials. The key confirmation is the absence of the characteristic azide peak at ~2100 cm⁻¹.
Logical Flow for Spectroscopic Confirmation
Caption: Logic diagram for confirming conjugation using orthogonal methods.
References
A Head-to-Head Comparison: CG-PEG5-azido and Alternative Bioconjugation Chemistries
In the landscape of bioconjugation, the choice of chemical ligation strategy is paramount to the success of research, diagnostic, and therapeutic applications. The efficiency, selectivity, and biocompatibility of the chosen method directly impact the functionality and performance of the resulting bioconjugate. This guide provides an objective comparison of CG-PEG5-azido, a polyethylene glycol (PEG)-based linker featuring a terminal azide group, against prominent alternative bioconjugation chemistries. Researchers, scientists, and drug development professionals can leverage this information to select the optimal strategy for their specific needs, from fluorescently labeling proteins to constructing complex antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
This compound is a versatile reagent that participates in "click chemistry," a class of reactions known for their high efficiency and bioorthogonality. Specifically, the azide group of this compound can react with alkyne-containing molecules through either the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] This guide will benchmark these approaches against two of the most established and widely used bioconjugation methods: the reaction of N-hydroxysuccinimide (NHS) esters with primary amines and the coupling of maleimides with thiols.
Quantitative Performance Comparison
The selection of a bioconjugation chemistry is often a trade-off between reaction kinetics, stability of the resulting bond, and the biocompatibility of the reaction conditions. The following table summarizes key quantitative performance metrics for the discussed chemistries to facilitate a direct comparison. It is important to note that specific reaction rates and efficiencies can vary depending on the reactants, buffer conditions, and steric hindrance.
| Feature | SPAAC (e.g., with DBCO) | CuAAC | Maleimide-Thiol | NHS Ester-Amine |
| Target Functional Group | Strained Alkyne (e.g., DBCO, BCN) | Terminal Alkyne | Thiol (Cysteine) | Primary Amine (Lysine, N-terminus) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | ~1[3] | 10⁴ - 10⁵[3] | > 10[4] | Variable, pH-dependent |
| Biocompatibility | Excellent (copper-free) | Limited by copper catalyst toxicity | Generally good | Good |
| Orthogonality | Excellent; azides and alkynes are largely inert in biological systems. | High; azides and terminal alkynes are bioorthogonal. | Excellent; thiols and alkenes have limited cross-reactivity with native functional groups. | Moderate; primary amines are abundant on protein surfaces. |
| Bond Stability | High (stable triazole) | High (stable triazole) | Moderate (thioether, susceptible to hydrolysis and thiol exchange) | High (stable amide) |
| pH Range | Broad (typically 4-10) | Broad (typically 4-10) | 6.5 - 7.5 | 7.2 - 8.5 |
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes involved in each bioconjugation strategy, the following diagrams are provided.
Detailed Experimental Protocols
The following are generalized protocols for performing bioconjugation with each of the discussed chemistries. It is recommended to optimize reactant concentrations, reaction times, and buffer conditions for each specific application.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule like this compound.
-
Preparation of Reactants:
-
Dissolve the DBCO-activated biomolecule (e.g., protein) in a suitable azide-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL.
-
Prepare a stock solution of the azide-containing molecule (e.g., this compound) in a compatible solvent (e.g., DMSO or water).
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the azide-containing molecule to the solution of the DBCO-activated biomolecule.
-
Incubate the reaction mixture for 1-4 hours at room temperature or 4°C. The reaction progress can be monitored by analytical techniques such as SDS-PAGE or mass spectrometry.
-
-
Purification:
-
Remove unreacted components and purify the resulting conjugate using size-exclusion chromatography (SEC), dialysis, or another suitable method.
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol details the reaction between a maleimide-functionalized reagent and a biomolecule containing a free thiol group, such as a cysteine residue.
-
Preparation of Biomolecule:
-
If necessary, reduce any disulfide bonds in the protein to generate free thiol groups using a reducing agent like TCEP. Remove the reducing agent immediately before conjugation.
-
Dissolve the thiol-containing biomolecule in a suitable buffer at pH 6.5-7.5. Buffers should be free of extraneous thiols.
-
-
Conjugation Reaction:
-
Dissolve the maleimide reagent in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) to create a stock solution.
-
Add a 10- to 20-fold molar excess of the maleimide stock solution to the biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a low molecular weight thiol (e.g., cysteine or β-mercaptoethanol) to consume any unreacted maleimide.
-
Purify the conjugate using a desalting column or SEC to remove unreacted maleimide and quenching reagents.
-
Protocol 3: NHS Ester-Amine Conjugation
This protocol describes the conjugation of an NHS ester-activated molecule to primary amines (e.g., lysine residues) on a biomolecule.
-
Preparation of Biomolecule:
-
Dissolve the biomolecule in an amine-free buffer (e.g., phosphate or borate buffer) at a pH of 7.2-8.5. The optimal pH is often around 8.3-8.5.
-
-
Conjugation Reaction:
-
Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.
-
-
Quenching and Purification:
-
Stop the reaction by adding a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-100 mM and incubate for 15-30 minutes.
-
Separate the conjugate from unreacted NHS ester and byproducts via dialysis, desalting column, or SEC.
-
Concluding Remarks
The choice between this compound-mediated click chemistry and alternative bioconjugation methods is highly application-dependent. For in vivo studies or experiments with live cells where biocompatibility is critical, the metal-free SPAAC reaction is often the superior choice. CuAAC offers the fastest kinetics, making it ideal for in vitro applications where speed is paramount and potential cytotoxicity from the copper catalyst is not a concern.
Maleimide-thiol chemistry provides a rapid and efficient method for site-specific conjugation to cysteine residues. However, the stability of the resulting thioether bond should be considered for long-term applications. NHS ester chemistry is a robust and widely used method for labeling abundant lysine residues, but it can result in a heterogeneous product mixture.
By carefully considering the trade-offs in reaction kinetics, biocompatibility, and the stability of the final conjugate, researchers can select the most appropriate bioconjugation strategy to advance their scientific discoveries. The development of new reagents and methodologies continues to expand the toolkit available to scientists, enabling the creation of increasingly sophisticated and functional bioconjugates.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of CG-PEG5-azido
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. The proper handling and disposal of chemical reagents like CG-PEG5-azido are critical components of this responsibility. Adherence to established safety protocols not only prevents potential harm to personnel and the environment but also ensures regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with safety data sheet recommendations.
Immediate Safety and Handling
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a primary concern. Always handle this compound wearing appropriate personal protective equipment (PPE), including laboratory coats, chemical safety goggles, and gloves.
Key Hazard Information:
| Hazard Statement | Description | Precautionary Statement |
| H302 | Harmful if swallowed.[1] | P264: Wash skin thoroughly after handling.[1] |
| P270: Do not eat, drink or smoke when using this product.[1] | ||
| P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell.[1] | ||
| P330: Rinse mouth. | ||
| H410 | Very toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| P391: Collect spillage. |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to use a licensed and approved waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Experimental Protocol for Waste Collection:
-
Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., pipette tips, tubes), and cleaning materials, must be segregated from other laboratory waste.
-
Waste Container: Use a dedicated, clearly labeled, and chemically resistant waste container. The label should prominently display "Hazardous Waste," "this compound," and the associated hazard symbols.
-
Collection of Spillage: In the event of a spill, it must be collected immediately. Absorb the spill with an inert material (e.g., vermiculite, dry sand) and place the absorbent material into the designated hazardous waste container.
-
Aqueous Waste: All aqueous solutions containing this compound must be collected in a sealed, labeled hazardous waste container.
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials, pending collection by a certified waste disposal service.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted professional waste disposal company. Provide them with the safety data sheet for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling CG-PEG5-azido
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of CG-PEG5-azido. Adherence to these guidelines is critical for ensuring laboratory safety and procedural success.
Hazard Identification and Safety Precautions
This compound is classified under the Globally Harmonized System (GHS) with the following hazards:
-
Acute Toxicity, Oral (Category 4) : Harmful if swallowed.[1]
-
Acute Aquatic Toxicity (Category 1) : Very toxic to aquatic life.[1]
-
Chronic Aquatic Toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Organic azides are energetic compounds that can be sensitive to heat, light, friction, and shock, potentially leading to decomposition. While larger organic azides with a higher carbon-to-nitrogen ratio tend to be more stable, caution should always be exercised.
General Handling Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Avoid contact with skin and eyes.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.[1]
-
Avoid release into the environment.[1]
-
Keep away from incompatible materials such as strong acids, oxidizing agents, and heavy metals, which can form highly toxic and explosive compounds.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloved nitrile exam gloves. For higher-risk operations, consider Silver Shield™ gloves worn under nitrile gloves. | Azides can be absorbed through the skin; double-gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing. | Protects against splashes and potential projectiles in the event of rapid decomposition. |
| Body Protection | A fully buttoned, flame-resistant lab coat. | Prevents skin contact with the compound. |
| Respiratory Protection | Generally not required when working in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a NIOSH-approved respirator may be necessary. | Minimizes inhalation exposure. |
Physicochemical and Safety Data
| Property | Value | Source/Comment |
| Molecular Formula | C₃₈H₆₇N₅O₁₀ | DC Chemicals |
| Molecular Weight | 753.97 g/mol | DC Chemicals |
| Oral LD50 | Data not available for this compound. Sodium azide is highly toxic with an oral LD50 of 27 mg/kg in rats. Organic azides are generally less acutely toxic than sodium azide. | |
| Occupational Exposure Limits (OELs) | No specific OEL established for this compound. For sodium azide, the NIOSH REL is a ceiling of 0.3 mg/m³. | |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO). | Based on data for similar Azido-PEG compounds. |
| Thermal Stability | Organic azides can decompose upon heating. Low nitrogen-content alkyl azides are relatively stable up to approximately 175°C. The thermal decomposition of polyethylene glycol (PEG) typically begins around 340°C. |
Experimental Protocol: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction
This protocol provides a general methodology for a common application of this compound. Researchers should optimize conditions for their specific substrates.
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper(I)-stabilizing ligand
-
Appropriate solvent (e.g., DMSO, water, or a mixture)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.
-
Prepare a 100 mM stock solution of sodium ascorbate in water. This solution should be made fresh.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA ligand in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-functionalized molecule to the desired final concentration.
-
Add the this compound stock solution to achieve a slight molar excess (e.g., 1.2 equivalents).
-
Add the THPTA ligand solution.
-
Add the CuSO₄ solution. The final concentration of copper is typically 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be 5-10 times that of the copper.
-
-
Incubation:
-
Vortex the reaction mixture gently.
-
Incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or another suitable analytical method.
-
-
Quenching and Purification:
-
Once the reaction is complete, it can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the resulting triazole conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or HPLC.
-
Spill Management and Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Small Spill (in a fume hood) | Absorb the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the contaminated material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water. |
| Large Spill | Evacuate the laboratory immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department. |
Waste Disposal Plan
Under no circumstances should this compound or its solutions be disposed of down the drain. Azides can react with lead and copper in plumbing to form highly explosive metal azides.
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent materials) in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container. Do not mix azide waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's EHS department.
Workflow and Pathway Diagrams
Caption: General operational workflow for safely handling this compound.
Caption: Simplified signaling pathway for the CuAAC (Click Chemistry) reaction.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
